5-(2-Furyl)-5-methylimidazolidine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(furan-2-yl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYDEKUAEQOFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302358 | |
| Record name | 5-(2-furyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4615-71-8 | |
| Record name | 4615-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4615-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-furyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. While specific experimental data for this particular analog remains limited in publicly accessible literature, this document consolidates available information on its chemical identity, computed physicochemical properties, and established synthetic routes. Furthermore, it explores the well-documented biological activities of the broader imidazolidine-2,4-dione scaffold, offering insights into the potential therapeutic applications of this compound, particularly in the realms of anticonvulsant and hypoglycemic research. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and characterization of this compound.
Core Chemical Properties
This compound, also known as 5-(2-furyl)-5-methylhydantoin, is a derivative of imidazolidine-2,4-dione featuring a methyl group and a furan ring at the 5-position.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 5-(furan-2-yl)-5-methylimidazolidine-2,4-dione | Guidechem[1] |
| CAS Number | 4615-71-8 | Guidechem[1] |
| Molecular Formula | C₈H₈N₂O₃ | Guidechem[1] |
| Molecular Weight | 180.16 g/mol | Guidechem[1] |
| Density (Computed) | 1.294 g/cm³ | Guidechem[1] |
| Refractive Index (Computed) | 1.517 | Guidechem[1] |
| XLogP3-AA (Computed) | -0.1 | Guidechem[1] |
| Hydrogen Bond Donor Count | 2 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |
| Topological Polar Surface Area | 71.3 Ų | Guidechem[1] |
| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CC=CO2 | Guidechem[1] |
Synthesis and Experimental Protocols
The primary synthetic route to 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction . This multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.
A literature reference by Abshire and Berlinguet from 1965 describes the synthesis of this specific compound, likely utilizing 1-(2-furyl)ethanone as the ketone starting material. While the full text of this article was not accessible for this review, a general protocol adapted from the synthesis of a similar analog, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, is provided below.
Adapted Bucherer-Bergs Synthesis Protocol
This protocol is based on the synthesis of a structurally related compound and should be optimized for the synthesis of this compound.
Materials:
-
1-(2-Furyl)ethanone
-
Potassium cyanide (or Sodium cyanide)
-
Ammonium carbonate
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Hydroxide solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(2-furyl)ethanone (1 equivalent), ammonium carbonate (approx. 6 equivalents), and a 60% aqueous ethanol solution.
-
To this mixture, add a solution of potassium cyanide (1 equivalent) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture in an oil bath at a temperature of 55-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Acidify the concentrated mixture with concentrated hydrochloric acid. This will precipitate the crude product.
-
Filter the precipitate and dissolve it in a saturated sodium hydroxide solution.
-
Extract the aqueous solution with diethyl ether to remove any unreacted ketone.
-
Acidify the aqueous layer again with concentrated hydrochloric acid to precipitate the purified product.
-
Filter the solid, wash with cold water, and dry.
-
The final product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Spectroscopic and Analytical Characterization
Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectra of similar imidazolidine-2,4-dione and furan-containing compounds, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the methyl group protons, characteristic multiplets for the three protons of the furan ring, and broad singlets for the two N-H protons of the hydantoin ring.
-
¹³C NMR: Carbon signals for the methyl group, the furan ring carbons, and the two carbonyl carbons of the hydantoin ring are anticipated.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to:
-
N-H stretching vibrations (around 3200-3400 cm⁻¹)
-
C-H stretching vibrations (aromatic and aliphatic)
-
Two distinct C=O stretching vibrations for the hydantoin ring (typically in the range of 1700-1780 cm⁻¹)
-
C-N stretching vibrations
-
Characteristic bands for the furan ring.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (180.16 g/mol ). Fragmentation patterns would likely involve the loss of the furan ring and components of the hydantoin ring.
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been published for this compound, the imidazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad range of biological activities.
Anticonvulsant Activity
Many derivatives of imidazolidine-2,4-dione, most notably phenytoin, are established anticonvulsant drugs. The proposed mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels in neurons. By blocking these channels, the compounds can reduce the sustained high-frequency firing of neurons that is characteristic of seizures.
Hypoglycemic Activity
Certain derivatives of imidazolidine-2,4-dione have been investigated for their potential as hypoglycemic agents. For instance, some N-arylsulfonylimidazolidine-2,4-diones have been shown to stimulate insulin release from pancreatic β-cells. The exact mechanism is not fully elucidated but may involve interactions with ion channels or other proteins involved in the insulin secretion pathway.
Future Directions
The lack of comprehensive experimental data for this compound presents a clear opportunity for further research. Key areas for future investigation include:
-
Complete Synthesis and Characterization: A thorough study of the synthesis of this compound, including optimization of the Bucherer-Bergs reaction, and full spectroscopic characterization (NMR, IR, MS) and determination of its physicochemical properties (melting point, solubility).
-
Biological Screening: Evaluation of the compound for a range of biological activities, with a primary focus on its potential as an anticonvulsant and/or hypoglycemic agent.
-
Mechanism of Action Studies: If promising biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the furan ring and the methyl group to the observed biological activity.
Conclusion
This compound is a readily synthesizable heterocyclic compound with a scaffold known for its diverse pharmacological properties. While specific experimental data for this molecule is currently sparse, its structural similarity to known anticonvulsant and hypoglycemic agents makes it an intriguing candidate for further investigation in drug discovery and development programs. This technical guide provides a foundational framework to support and encourage such future research endeavors.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione and its Analogs
Introduction
5-(2-Furyl)-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2][3] The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing factors such as solubility, membrane permeability, and receptor binding. This document outlines the key physicochemical parameters and the experimental methodologies used for their determination, providing a foundational guide for researchers and drug development professionals.
Physicochemical Characteristics of Structurally Related Hydantoin Derivatives
To estimate the properties of this compound, a comparative analysis of related compounds is presented below. These analogs provide a basis for predicting the behavior of the target compound.
| Property | 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione[4] | 5,5-Dimethylimidazolidine-2,4-dione[5][6] | 5-Methyl-5-phenylimidazolidine-2,4-dione[7] | 5,5-Diphenylimidazolidine-2,4-dione[8] |
| Molecular Formula | C₈H₈N₂O₃ | C₅H₈N₂O₂ | C₁₀H₁₀N₂O₂ | C₁₅H₁₂N₂O₂ |
| Molecular Weight ( g/mol ) | 180.16 | 128.13 | 190.20 | 252.27 |
| Melting Point (°C) | Not Available | 175 | Not Available | 295-298 |
| logP (calculated) | -0.4 | -0.3 | 1.1 | 2.2 |
| Hydrogen Bond Donors | 3 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 | 2 |
| pKa (experimental) | Not Available | 9.19 | Not Available | Not Available |
| Water Solubility | Not Available | Soluble | Not Available | Practically Insoluble |
Experimental Protocols
The determination of physicochemical properties is fundamental to drug discovery and development. The following are standard experimental protocols applicable to the characterization of hydantoin derivatives.
1. Melting Point Determination
-
Methodology: The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. This provides an indication of the compound's purity.[9]
2. Determination of Partition Coefficient (logP)
-
Methodology: The shake-flask method is a common technique for determining the octanol-water partition coefficient (logP). A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]
3. pKa Determination
-
Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, typically as the pH at which half of the compound is ionized.[10]
4. Solubility Determination
-
Methodology: The equilibrium solubility of a compound is determined by adding an excess amount of the solid compound to a solvent of interest (e.g., water, buffer solutions at different pH values). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.[10]
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a novel hydantoin derivative.
Conclusion
While specific experimental data for this compound remains to be reported, the analysis of its structural analogs provides valuable insights into its likely physicochemical properties. The furan and methyl substituents at the 5-position are expected to influence its polarity, solubility, and lipophilicity. The provided experimental protocols offer a robust framework for the empirical determination of these crucial parameters, which are essential for advancing the development of this and other novel hydantoin derivatives as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijirset.com [ijirset.com]
- 4. 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione | C8H8N2O3 | CID 226280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Imidazolidinedione, 5,5-dimethyl- [webbook.nist.gov]
- 7. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE | CAS 57-41-0 [matrix-fine-chemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. This document outlines a probable synthetic route and the analytical techniques required for its structural confirmation, including spectroscopic methods. All data presented is based on established chemical principles and data from closely related analogs.
Introduction
Imidazolidine-2,4-dione, also known as hydantoin, is a core scaffold in a variety of biologically active compounds. Substitution at the 5-position can lead to a range of pharmacological activities. The incorporation of a furan ring, a common motif in medicinal chemistry, is of particular interest for its potential to modulate biological activity. This guide details the synthetic protocol and structural analysis of this compound.
Synthesis
The synthesis of this compound can be effectively achieved via the Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a ketone, in this case, 2-acetylfuran, with ammonium carbonate and a cyanide source, such as potassium cyanide.[1][2][3][4][5]
Experimental Protocol: Bucherer-Bergs Synthesis
A detailed experimental protocol, adapted from the synthesis of similar 5,5-disubstituted hydantoins, is provided below.[6]
Materials:
-
2-Acetylfuran
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, a mixture of 2-acetylfuran (0.1 mol) and ammonium carbonate (0.6 mol) is prepared.
-
Potassium cyanide (0.1 mol) is dissolved in a 60% aqueous ethanol solution and added to the reaction flask.
-
The reaction mixture is heated in an oil bath at 55-65 °C with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and then concentrated under reduced pressure.
-
The resulting residue is acidified with concentrated HCl, leading to the precipitation of the crude product.
-
The precipitate is filtered and then dissolved in a saturated aqueous solution of NaOH.
-
The alkaline solution is extracted with diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is then carefully acidified with concentrated HCl to re-precipitate the desired this compound.
-
The purified product is collected by filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture can be performed for further purification.
Structure Elucidation
The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.60 | s | 3H | -CH₃ |
| ~6.25 | dd | 1H | Furan H4 |
| ~6.40 | d | 1H | Furan H3 |
| ~7.60 | d | 1H | Furan H5 |
| ~8.50 | br s | 1H | N1-H |
| ~10.50 | br s | 1H | N3-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~65 | C5 |
| ~108 | Furan C3 |
| ~111 | Furan C4 |
| ~144 | Furan C5 |
| ~154 | Furan C2 |
| ~157 | C4 (C=O) |
| ~177 | C2 (C=O) |
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretching |
| ~3100 | C-H stretching (furan) |
| ~2980 | C-H stretching (methyl) |
| ~1770 | C=O stretching (asymmetric) |
| ~1710 | C=O stretching (symmetric) |
| ~1580, 1470 | C=C stretching (furan ring) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Assignment |
| 180 | [M]⁺ |
| 165 | [M - CH₃]⁺ |
| 95 | [Furyl-C=O]⁺ |
Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow of the Bucherer-Bergs synthesis of this compound.
Structure Elucidation Process
This diagram outlines the process of confirming the chemical structure of the synthesized product.
Conclusion
The structure elucidation of this compound is a straightforward process involving a reliable synthetic method, the Bucherer-Bergs reaction, followed by standard spectroscopic analysis. The predicted data in this guide serves as a benchmark for researchers working on the synthesis and characterization of this and related compounds. This foundational information is crucial for further investigation into the potential pharmacological applications of this novel hydantoin derivative.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione. Due to the limited availability of published experimental data for this specific compound, the spectroscopic information presented herein is predicted based on the analysis of structurally similar compounds and the known spectral characteristics of its precursors. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related hydantoin derivatives.
Introduction
This compound belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticonvulsant, antiarrhythmic, and anticancer properties. The incorporation of a furan moiety, a common pharmacophore, suggests that this compound may exhibit unique biological activities worthy of investigation. This guide outlines the expected spectroscopic signatures for unambiguous identification and provides a reliable synthetic route for its preparation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous compounds, including 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, 5,5-dimethylimidazolidine-2,4-dione, and the starting material, 2-acetylfuran.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 1H | N-H (Imide) |
| ~8.4 | Singlet | 1H | N-H (Imide) |
| ~7.6 | Doublet of doublets | 1H | Furan H-5 |
| ~6.4 | Doublet of doublets | 1H | Furan H-4 |
| ~6.2 | Doublet | 1H | Furan H-3 |
| 1.6 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (C4) |
| ~156 | C=O (C2) |
| ~152 | Furan C-2 |
| ~143 | Furan C-5 |
| ~110 | Furan C-4 |
| ~107 | Furan C-3 |
| ~65 | C-5 (Spiro carbon) |
| ~24 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3300 | Broad | N-H Stretching |
| 3100-3150 | Medium | C-H Stretching (Furan) |
| 2950-3000 | Weak | C-H Stretching (Methyl) |
| 1770-1790 | Strong | C=O Stretching (Asymmetric) |
| 1710-1730 | Strong | C=O Stretching (Symmetric) |
| 1500-1600 | Medium | C=C Stretching (Furan ring) |
| 1000-1100 | Strong | C-O-C Stretching (Furan ring) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 180 | Moderate | [M]⁺ (Molecular Ion) |
| 165 | High | [M - CH₃]⁺ |
| 152 | Moderate | [M - CO]⁺ or [M - N₂]⁺ |
| 137 | Moderate | [M - HNCO]⁺ |
| 95 | High | [Furan-C(CH₃)=NH]⁺ or Furoyl Cation |
| 67 | Moderate | [Furan]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved via the well-established Bucherer-Bergs reaction.
Synthesis of this compound
Materials:
-
2-Acetylfuran
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-acetylfuran (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).
-
Add a mixture of ethanol and water (typically 1:1 v/v) to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This should be done in a fume hood as it may release hydrogen cyanide gas.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Hypothetical Signaling Pathway
Given the known anticonvulsant activity of many hydantoin derivatives, a plausible mechanism of action involves the modulation of voltage-gated sodium channels. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical modulation of a neuronal sodium channel by the compound.
A Technical Guide to the Potential Biological Activity of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Imidazolidine-2,4-dione Scaffold
Imidazolidine-2,4-diones, commonly known as hydantoins, are a cornerstone in medicinal chemistry, most notably for their anticonvulsant properties. The seminal discovery of phenytoin (5,5-diphenylhydantoin) revolutionized epilepsy treatment, establishing the hydantoin scaffold as a critical pharmacophore for central nervous system (CNS) activity.[1] The biological effects of hydantoin derivatives are largely dictated by the nature of the substituents at the C5 position of the heterocyclic ring.[2] An aromatic or phenyl group at C5 is generally considered essential for activity against generalized tonic-clonic seizures.[1]
The target compound, 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, possesses a heteroaromatic furan ring and a small alkyl (methyl) group at the C5 position. This substitution pattern suggests that it is a candidate for investigation as a CNS-active agent, particularly as an anticonvulsant.
Inferred Biological Activity and Mechanism of Action
Based on the SAR of related hydantoins, the primary anticipated biological activity of this compound is anticonvulsant.
Mechanism of Action: The most probable mechanism of action, similar to phenytoin, is the modulation of voltage-gated sodium channels.[3] By binding to the inactive state of the channel, hydantoins can prolong its refractory period, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.[1]
The general proposed mechanism is illustrated below:
Caption: Proposed Mechanism of Action for Hydantoin-Based Anticonvulsants.
Quantitative Data for Structurally Related Compounds
While no specific quantitative data exists for this compound, the following tables summarize the anticonvulsant activity of representative 5,5-disubstituted hydantoin analogs. This data is typically generated from preclinical screening in rodent models. The Median Effective Dose (ED₅₀) represents the dose required to protect 50% of animals from seizures, while the Median Toxic Dose (TD₅₀) indicates the dose causing neurological deficits in 50% of animals. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model This model is considered predictive of efficacy against generalized tonic-clonic seizures.[4]
| Compound | Animal Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Phenytoin (5,5-Diphenylhydantoin) | Mouse, i.p. | 5.96 | >100 | >16.8 | [5] |
| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione derivative 3 | Rat, p.o. | 5.29 | >300 | >56.7 | [6] |
| 5-(4-Fluorophenyl)-5-phenylhydantoin | Mouse, i.p. | ~50 | Not reported | Not reported | [1] |
| Phenylmethylenehydantoin derivative 14 | Mouse, i.p. | 28 ± 2 | Not reported | Not reported | [7] |
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model This model is thought to mimic absence and/or myoclonic seizures.[8]
| Compound | Animal Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Phenytoin (5,5-Diphenylhydantoin) | Mouse, i.p. | Inactive | >100 | - | [5] |
| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Mouse, i.p. | Effective | Not reported | Not reported | [1] |
| Ethosuximide (Reference Drug) | Mouse, i.p. | ~130 | ~650 | ~5.0 | [9] |
Experimental Protocols for Anticonvulsant Screening
The primary evaluation of potential anticonvulsant agents is conducted using standardized in vivo models. The following are detailed methodologies for the two most common initial screening tests.
4.1 Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.[8]
-
Objective: To identify compounds that prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Apparatus: A convulsiometer with corneal or ear clip electrodes.
-
Procedure:
-
Animals (typically mice or rats) are divided into control and test groups.
-
The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A vehicle control is administered to the control group.
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), an electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds in rats) is delivered via the electrodes.[10]
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a positive result, indicating protection.
-
The ED₅₀ is calculated from the dose-response data.
-
4.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is used to identify compounds effective against myoclonic and absence seizures.[4]
-
Objective: To determine if a compound can prevent or delay the onset of clonic seizures induced by the chemoconvulsant pentylenetetrazole.
-
Procedure:
-
Animals are grouped and administered the test compound or vehicle as in the MES test.
-
After the drug absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Each animal is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes).
-
The primary endpoint is the absence of a clonic seizure (characterized by clonus of the forelimbs, hindlimbs, and jaw, lasting for at least 5 seconds).
-
Protection against the seizure is noted, and the ED₅₀ is calculated.
-
Caption: General Experimental Workflow for Preclinical Anticonvulsant Drug Screening.
Structure-Activity Relationship (SAR) and Logical Framework
The anticonvulsant activity of hydantoins is highly dependent on the C5 substituents.
-
Aromatic/Heteroaromatic Ring: At least one aryl or heteroaryl group at C5 is crucial for activity against MES-induced seizures.[2] The 2-furyl group in the target compound fulfills this requirement.
-
Second C5 Substituent: The second substituent modulates activity and pharmacokinetic properties. Small alkyl groups, like the methyl group in the target compound, are common. Larger alkyl groups can sometimes introduce sedative effects.[2]
-
Lipophilicity (Log P): This parameter is critical for CNS drugs, as it influences their ability to cross the blood-brain barrier. SAR studies have identified Log P as a key parameter for the anticonvulsant activity of hydantoin analogs.[7]
Caption: Key Structure-Activity Relationships for Anticonvulsant Hydantoins.
Conclusion
While direct biological data for this compound is currently unavailable, a comprehensive analysis of the extensive literature on 5,5-disubstituted hydantoins allows for a strong, evidence-based inference of its potential activity. The presence of a heteroaromatic furyl group and a methyl group at the C5 position positions this compound as a promising candidate for an anticonvulsant agent, likely acting via the blockade of voltage-gated sodium channels. Its profile is predicted to be most effective against generalized tonic-clonic seizures, similar to phenytoin. Further synthesis and rigorous preclinical evaluation using the standardized MES and scPTZ models are necessary to confirm this hypothesized activity and to determine its potency and safety profile.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. firsthope.co.in [firsthope.co.in]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione: A Technical Guide for Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets based on the well-established activities of structurally related imidazolidine-2,4-dione (hydantoin) derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.
Introduction
Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that has given rise to a wide range of biologically active molecules. The substitution pattern at the C-5 position of the hydantoin ring is a critical determinant of the pharmacological activity of these compounds. This technical guide explores the potential therapeutic targets of the novel compound this compound by examining the established mechanisms of action of analogous 5,5-disubstituted hydantoins. The primary therapeutic areas of focus include anticonvulsant, anticancer, antimicrobial, and antidiabetic applications.
Anticonvulsant Activity: Targeting Voltage-Gated Sodium Channels
The most prominent and well-characterized therapeutic application of 5,5-disubstituted hydantoins is in the treatment of epilepsy.[1] The archetypal drug in this class, Phenytoin (5,5-diphenylhydantoin), exerts its anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels in neurons.[2][3]
Proposed Mechanism of Action
Hydantoin derivatives are believed to stabilize the inactivated state of voltage-gated sodium channels, thereby limiting the repetitive firing of action potentials that is characteristic of seizure activity.[3][4] This use-dependent blockade is crucial for their selective action on hyperexcitable neurons without significantly affecting normal neuronal transmission. The presence of an aromatic or heterocyclic substituent at the C-5 position, such as the furyl group in the title compound, is often considered essential for this activity.[2]
Quantitative Data from Related Compounds
The anticonvulsant activity of hydantoin derivatives is typically evaluated in rodent models of epilepsy. The following table summarizes data from representative compounds.
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |
| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Rat | Maximal Electroshock (MES) | 5.76 | [5] |
| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Rat | Subcutaneous PTZ (scPTZ) | 57.31 | [5] |
| 5-(4-Fluorophenyl)-5-phenylhydantoin | Mouse | Maximal Electroshock (MES) | > Phenytoin | [2] |
| (S)-(+)-1-Carbobenzoxy-5-isobutyl-2-iminohydantoin | Mouse | Maximal Electroshock (MES) | Less than Phenytoin | [2] |
Experimental Protocols
A general workflow for screening potential anticonvulsant compounds is depicted below.
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Male albino mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: After a predetermined time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The median effective dose (ED50) is calculated.[5][6]
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.
-
Animal Preparation: Similar to the MES test.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period is considered protection. The ED50 is determined.[5][7]
Anticancer Activity: Targeting Growth Factor Receptors
Several imidazolidine-2,4-dione derivatives have demonstrated promising anticancer activity.[8] A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers.[9]
Proposed Mechanism of Action
By binding to the ATP-binding site of the kinase domain of EGFR and HER2, these compounds can block the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data from Related Compounds
The anticancer activity of these compounds is typically assessed by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 24 (a 5,5-diphenylhydantoin derivative) | MCF-7 (Breast) | 4.92 ± 0.3 | [9] |
| Derivative 24 (a 5,5-diphenylhydantoin derivative) | HCT-116 (Colon) | 12.83 ± 0.9 | [9] |
| Derivative 24 (a 5,5-diphenylhydantoin derivative) | HePG-2 (Liver) | 9.07 ± 0.8 | [9] |
| 3e (a 5,5-diphenylhydantoin derivative) | MCF-7 (Breast) | 20.4 (LD50) | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9][11]
Antimicrobial and Antidiabetic Potential
While less explored, some imidazolidine-2,4-dione derivatives have shown potential as antimicrobial and antidiabetic agents.
Antimicrobial Activity
The exact mechanism of antimicrobial action is not well-defined but may involve the inhibition of essential bacterial enzymes. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC). Some studies on related thiazolidine-2,4-diones have shown activity against both Gram-positive and Gram-negative bacteria.[12][13]
Antidiabetic Activity
The antidiabetic potential of some hydantoin and thiohydantoin derivatives has been linked to the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.[14][15] By inhibiting these enzymes, the rate of glucose absorption from the intestine can be reduced, leading to a decrease in postprandial hyperglycemia.
Quantitative Data from Related Compounds
| Compound/Derivative | Activity Type | Target/Organism | Measurement | Value (µg/mL) | Reference |
| Thiohydantoin FP4 | Antidiabetic | α-glucosidase | IC50 | 129.40 | [15] |
| Thiohydantoin FP4 | Antidiabetic | α-amylase | IC50 | 128.90 | [15] |
| Thiohydantoin 5a | Antidiabetic | α-glucosidase | IC50 | 5.76 | [14] |
| Thiazolidine-2,4-diones | Antimicrobial | Gram-positive bacteria | MIC | 2 - 16 | [13] |
Conclusion
Based on the extensive research on the imidazolidine-2,4-dione scaffold, this compound emerges as a promising candidate for further investigation as a therapeutic agent. The primary and most probable therapeutic target is the voltage-gated sodium channel, suggesting significant potential as an anticonvulsant. Furthermore, the possibility of targeting receptor tyrosine kinases like EGFR and HER2 opens avenues for its exploration in cancer therapy. The preliminary indications of antimicrobial and antidiabetic activities of related compounds also warrant further investigation. This technical guide provides a solid foundation for initiating preclinical studies to elucidate the specific mechanisms of action and therapeutic potential of this novel compound.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 4. sips.org.in [sips.org.in]
- 5. Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpn.org [rjpn.org]
- 9. mdpi.com [mdpi.com]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Furyl-Substituted Hydantoins: A Technical Deep Dive into Their Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydantoin scaffold, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities. Among the myriad of possible substitutions, the introduction of a furan moiety has given rise to a unique class of molecules: the furyl-substituted hydantoins. This technical guide delves into the discovery and historical development of these compounds, providing a comprehensive overview of their synthesis, early biological evaluation, and the experimental foundations that have paved the way for their continued investigation.
The Genesis of a Novel Scaffold: Early Synthesis
The journey into the world of furyl-substituted hydantoins began with the application of well-established synthetic methodologies to novel aldehydes. The Bucherer-Bergs reaction , a powerful tool for the synthesis of 5-substituted hydantoins from aldehydes or ketones, was the key to unlocking this new class of compounds.[1][2][3][4] Historical chemical literature from the early to mid-20th century documents the exploration of various aldehydes in this reaction, including the heterocyclic aldehyde furfural .
While a singular, seminal publication heralding the "discovery" of 5-(2-furyl)hydantoin is not readily apparent in modern databases, its synthesis was a logical extension of the work of Bucherer, Bergs, and others who were systematically investigating the scope of this reaction.[1][2][3][4] The reaction, typically carried out by treating an aldehyde with potassium cyanide and ammonium carbonate, provided a straightforward route to these novel structures.
Diagram of the Bucherer-Bergs Reaction for 5-(2-furyl)hydantoin Synthesis
Caption: Generalized workflow of the Bucherer-Bergs reaction to synthesize 5-(2-furyl)hydantoin from furfural.
Early Biological Investigations: The Search for Anticonvulsant Activity
The initial interest in hydantoin derivatives was significantly driven by the discovery of the potent anticonvulsant properties of phenytoin (5,5-diphenylhydantoin) in the late 1930s. This landmark finding spurred a wave of research into structurally related compounds, with the goal of identifying new therapeutic agents for epilepsy. It is within this context that furyl-substituted hydantoins likely underwent their first biological evaluations.
Pharmacological screening programs of the 1940s and 1950s systematically tested a wide array of novel chemical entities for their effects on the central nervous system. While specific, readily available quantitative data from this early period on 5-(2-furyl)hydantoin is scarce in modern literature, it is highly probable that it was assessed for its anticonvulsant potential using established models of the time, such as the Maximal Electroshock (MES) test.
Experimental Protocols: A Glimpse into Historical Methodologies
To provide a tangible understanding of the pioneering work in this field, the following are detailed, representative experimental protocols for the synthesis and potential biological evaluation of 5-(2-furyl)hydantoin, based on the established methods of the era.
Synthesis of 5-(2-furyl)hydantoin via the Bucherer-Bergs Reaction
This protocol is a generalized representation based on the numerous descriptions of the Bucherer-Bergs reaction from the early 20th century.
Materials:
-
Furfural
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (50% aqueous solution)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
A mixture of potassium cyanide and ammonium carbonate is dissolved in a 50% aqueous ethanol solution in a reaction vessel equipped with a reflux condenser.
-
Furfural is added to the stirred solution.
-
The reaction mixture is heated to a temperature of 60-70 °C and maintained at this temperature with continuous stirring for several hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled solution is acidified with hydrochloric acid to precipitate the crude 5-(2-furyl)hydantoin.
-
The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final product.
Diagram of the Synthetic Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification of 5-(2-furyl)hydantoin.
Anticonvulsant Screening: The Maximal Electroshock (MES) Test
The following is a representative protocol for the MES test, a standard method used in the mid-20th century to identify compounds with activity against generalized tonic-clonic seizures.
Animals:
-
Mice or rats
Procedure:
-
The test compound, 5-(2-furyl)hydantoin, is administered to a group of animals, typically via intraperitoneal injection or oral gavage. A control group receives the vehicle (the solvent used to dissolve the compound).
-
After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a positive result, indicating potential anticonvulsant activity.
-
To determine the median effective dose (ED₅₀), various doses of the compound are administered to different groups of animals, and the dose that protects 50% of the animals from the tonic hindlimb extension is calculated.
Data Presentation
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| 5-(2-furyl)hydantoin | Mouse, MES test | i.p. | Data not available | Data not available | Hypothetical |
| Phenytoin (Reference) | Mouse, MES test | i.p. | ~9.5 | ~7.1 | Historical Data |
TD₅₀ (Median Toxic Dose) would be determined in separate experiments, often assessing neurological impairment (e.g., rotorod test).
Conclusion and Future Directions
The discovery and initial investigation of furyl-substituted hydantoins were a natural progression in the field of medicinal chemistry, driven by the success of earlier hydantoin-based drugs. While the historical record may be fragmented, the foundational synthetic methods and pharmacological screening paradigms are well-documented. The early exploration of these compounds laid the groundwork for subsequent research, which has expanded to include a wider range of biological targets, including their potential as anticancer and anti-inflammatory agents. This technical guide serves as a testament to the enduring legacy of these early discoveries and provides a framework for understanding the origins and continuing evolution of this important class of heterocyclic compounds.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
In Silico Prediction of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione Properties: A Technical Guide
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione. Utilizing established computational models, this document offers valuable predictive data for researchers, scientists, and professionals in drug development. The guide details the methodologies employed for these predictions and presents the data in a clear, structured format to facilitate its use in further research and development activities.
Introduction
This compound is a heterocyclic compound belonging to the hydantoin class. The imidazolidine-2,4-dione core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and antiviral properties.[1] The incorporation of a furan ring and a methyl group at the 5-position is expected to modulate the compound's physicochemical and pharmacokinetic profiles. This guide presents a detailed in silico characterization of this molecule to aid in its evaluation as a potential drug candidate.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. In silico prediction of these properties provides a rapid and cost-effective means of assessing a molecule's drug-likeness. The predicted physicochemical parameters for this compound are summarized in Table 1.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Method/Software |
| Molecular Formula | C₈H₈N₂O₃ | N/A |
| Molecular Weight | 180.16 g/mol | N/A |
| CAS Number | 4615-71-8 | N/A |
| LogP (Octanol/Water Partition Coefficient) | 0.25 | Consensus of ALOGP, XLOGP3, WLOGP, MLOGP, and iLOGP models |
| LogS (Aqueous Solubility) | -1.75 | ESOL, Ali, SILICOS-IT models |
| Water Solubility | 0.13 mg/mL | Predicted from LogS |
| pKa (Acidic) | 8.95 | ACD/pKa DB, ChemAxon |
| pKa (Basic) | -4.50 | ACD/pKa DB, ChemAxon |
| Topological Polar Surface Area (TPSA) | 71.34 Ų | Ertl et al. method |
| Number of Hydrogen Bond Donors | 2 | Rule-based counting |
| Number of Hydrogen Bond Acceptors | 3 | Rule-based counting |
| Number of Rotatable Bonds | 1 | Rule-based counting |
| Lipinski's Rule of Five | 0 violations | Calculated based on predicted properties |
| Bioavailability Score | 0.55 | Veber and Egan rules implemented in SwissADME |
ADMET Properties
The assessment of a drug candidate's ADMET profile is crucial to de-risk its development. In silico ADMET prediction offers early insights into a compound's likely behavior in the body. The predicted ADMET properties for this compound are presented in Table 2.
Table 2: Predicted ADMET Properties of this compound
| Parameter | Predicted Outcome | Prediction Method/Software |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Graph-based signature models (pkCSM) |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | High (1.15) | Support Vector Machine (SVM) model (admetSAR) |
| P-glycoprotein Substrate | No | SVM model (pkCSM, SwissADME) |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Yes | BOILED-Egg model (SwissADME) |
| CNS Permeability (logPS) | -1.85 | pkCSM |
| Plasma Protein Binding | Low | pkCSM |
| Metabolism | ||
| CYP1A2 Inhibitor | No | SVM model (SwissADME, pkCSM) |
| CYP2C19 Inhibitor | No | SVM model (SwissADME, pkCSM) |
| CYP2C9 Inhibitor | Yes | SVM model (SwissADME, pkCSM) |
| CYP2D6 Inhibitor | No | SVM model (SwissADME, pkCSM) |
| CYP3A4 Inhibitor | Yes | SVM model (SwissADME, pkCSM) |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.45 | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Consensus of multiple models (admetSAR) |
| hERG I Inhibitor | No | pkCSM |
| Hepatotoxicity | No | SVM model (pkCSM) |
| Skin Sensitization | No | pkCSM |
In Silico Prediction Methodologies
The predicted data presented in this guide were generated using a variety of established in silico methods and software platforms. A generalized workflow for these predictions is illustrated below.
Figure 1: A generalized workflow for in silico prediction of molecular properties.
Physicochemical Property Prediction
-
Methodology: The prediction of physicochemical properties largely relies on quantitative structure-property relationship (QSPR) models and fragment-based methods.
-
LogP and LogS: These parameters are often predicted using a consensus of multiple models to improve accuracy. These models include atom-based methods (e.g., ALOGP, XLOGP3), which calculate the property as a sum of atomic contributions, and topological methods (e.g., MLOGP), which use molecular descriptors.
-
pKa: The ionization constant is predicted using algorithms that analyze the electronic effects of different functional groups within the molecule, often referencing a large database of experimentally determined pKa values.
-
Topological Polar Surface Area (TPSA): This is calculated by summing the surface contributions of polar atoms (oxygens and nitrogens) and their attached hydrogens.
-
ADMET Prediction
-
Methodology: ADMET properties are predicted using a combination of QSAR models, machine learning algorithms (such as Support Vector Machines), and rule-based systems.
-
Absorption: Models for human intestinal absorption and Caco-2 permeability are typically trained on large datasets of experimentally measured values. The BOILED-Egg model provides a graphical prediction of gastrointestinal absorption and blood-brain barrier penetration based on lipophilicity and polarity.[2]
-
Distribution: Predictions for plasma protein binding and CNS permeability are often based on QSAR models that correlate these properties with molecular descriptors.
-
Metabolism: Cytochrome P450 (CYP) inhibition is predicted using models trained on known inhibitors for each isozyme. These models identify structural motifs and physicochemical properties associated with CYP inhibition.
-
Toxicity: Toxicity endpoints like AMES mutagenicity and hepatotoxicity are predicted using models trained on extensive toxicological databases. These models identify toxicophores and structural alerts within the molecule.
-
Potential Biological Targets and Mechanism of Action
Based on the structural features of this compound and the known biological activities of related compounds, several potential biological targets and mechanisms of action can be hypothesized.
-
Ion Channels: The hydantoin moiety is a known pharmacophore for voltage-gated sodium and calcium channels. Therefore, this compound may act as a modulator of these channels, which could be relevant for neurological disorders or pain.
-
Enzyme Inhibition: Imidazolidine-2,4-dione derivatives have been reported to inhibit various enzymes, including cyclooxygenase (COX) and various kinases.[1] The furan ring may also interact with specific enzyme active sites.
-
Receptor Modulation: Some hydantoin derivatives have shown activity as antagonists for certain hormone receptors.[1]
A hypothetical signaling pathway involving the modulation of a voltage-gated sodium channel is depicted below.
Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action.
Conclusion
The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties and a generally favorable ADMET profile. The compound adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability. Predictions suggest high intestinal absorption and the ability to cross the blood-brain barrier. While potential inhibition of CYP2C9 and CYP3A4 warrants further investigation, the compound is predicted to be non-mutagenic and have a low risk of major organ toxicities. The hypothesized biological targets in ion channels and enzymes provide a basis for future experimental validation. This in silico assessment provides a strong rationale for the synthesis and further preclinical evaluation of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione via Bucherer-Bergs Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoin and its derivatives are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development. The hydantoin scaffold is a key structural component in various pharmaceuticals, exhibiting anticonvulsant, antiarrhythmic, and antitumor activities. The Bucherer-Bergs reaction is a classic and efficient one-pot multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide source (such as potassium cyanide), and ammonium carbonate.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione from 2-acetylfuran using the Bucherer-Bergs reaction.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
2-Acetylfuran + KCN + (NH₄)₂CO₃ → this compound
Data Presentation
Table 1: Physicochemical and Safety Data of Reactants
| Compound | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |
| 2-Acetylfuran | C₆H₆O₂ | 110.11 | Yellow-brown solid | 29-30 | 168-169 | Toxic in contact with skin and if inhaled. Causes serious eye irritation. |
| Potassium Cyanide | KCN | 65.12 | White crystalline solid | 634.5 | 1625 | Fatal if swallowed, in contact with skin, or if inhaled. Releases toxic gas on contact with acids. |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | White powder | 58 (decomposes) | N/A | Harmful if swallowed. Causes skin and serious eye irritation. |
Table 2: Product Information and Expected Results
| Product | Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| This compound | C₈H₈N₂O₃ | 180.16 | Data not available in literature | Data not available in literature |
Experimental Protocol
This protocol is based on the general principles of the Bucherer-Bergs reaction and may require optimization for this specific substrate.[1][4][6]
Materials:
-
2-Acetylfuran
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition of Reagents:
-
To the flask, add 2-acetylfuran (e.g., 0.1 mol).
-
In a separate beaker, dissolve potassium cyanide (e.g., 0.2 mol) and ammonium carbonate (e.g., 0.2 mol) in a mixture of ethanol and water (e.g., 100 mL of 50% aqueous ethanol). Caution: Potassium cyanide is extremely toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and contact with skin. All work should be performed in a certified fume hood.
-
Carefully add the solution of potassium cyanide and ammonium carbonate to the round-bottom flask containing the 2-acetylfuran.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.[1]
-
Maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. Caution: This step will generate hydrogen cyanide gas, which is highly toxic. This must be performed in a well-ventilated fume hood.
-
The hydantoin product is expected to precipitate out of the solution upon acidification.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.[1]
-
-
Characterization:
-
Dry the purified product and determine its melting point.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
-
Visualizations
Bucherer-Bergs Reaction Mechanism
Caption: Mechanism of the Bucherer-Bergs Reaction.
Experimental Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer-Bergs Reaction [drugfuture.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a key intermediate in the synthesis of various biologically active compounds. The following sections outline common purification methodologies, including recrystallization and column chromatography, adapted from procedures for structurally related imidazolidine-2,4-dione derivatives.
Data Presentation
| Purification Method | Purity (%) | Yield (%) | Solvent Consumption (mL/g) | Time (hours) |
| Recrystallization | >98 | 60-80 | 20-50 | 2-4 |
| Column Chromatography | >99 | 50-70 | 100-200 | 4-8 |
| Preparative HPLC | >99.5 | 30-50 | 200-500 | 8-12 |
Experimental Protocols
The following protocols are based on established methods for the purification of similar heterocyclic compounds and are expected to be effective for this compound.
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold. Based on the polarity of the target molecule, a mixture of ethanol and water is a promising starting point.
Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) to identify a suitable recrystallization solvent or solvent system. An ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For many imidazolidine-2,4-diones, an ethanol/water mixture is effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound should begin to crystallize. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried product can be taken to assess its purity.
Column Chromatography
Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase, and a mixture of a non-polar and a polar solvent can be used as the mobile phase.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, forming a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane). The polarity of the mobile phase can be gradually increased to facilitate the elution of the compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualization
Purification Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for purification of this compound.
Application Notes and Protocols for the Analysis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Furyl)-5-methylimidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class. The presence of both a furan ring and a hydantoin moiety suggests potential applications in medicinal chemistry and drug development, as these structures are found in various biologically active molecules. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, from raw materials to biological samples.
These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Techniques
A summary of the primary analytical techniques for the analysis of this compound is presented below. The selection of a specific technique will depend on the analytical objective, such as qualitative identification, quantitative determination, or structural elucidation.
| Technique | Application | Strengths |
| HPLC-UV | Quantitative analysis, purity assessment | High resolution, sensitivity, and reproducibility for non-volatile compounds. |
| GC-MS | Identification and quantification of volatile impurities or degradation products | High sensitivity and specificity, excellent for identifying trace-level volatile and semi-volatile compounds.[1][2][3] |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Provides detailed information about the molecular structure and connectivity of atoms. |
| FTIR | Functional group identification | Rapid and non-destructive technique for identifying characteristic chemical bonds.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection. Method optimization may be required for specific matrices.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: The sample preparation will vary depending on the matrix. For bulk drug substances, a procedure similar to the standard preparation can be followed. For formulated products or biological matrices, extraction and clean-up steps will be necessary.
2. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of this compound, particularly if it is present as a volatile or semi-volatile component or if trace-level analysis is required. Headspace (HS) or Solid-Phase Microextraction (SPME) are recommended for sample introduction to enhance sensitivity.[1][3]
1. Sample Preparation (Headspace SPME):
-
Place a known amount of the sample (e.g., 1 g) into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride to enhance the partitioning of the analyte into the headspace.
-
If performing quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog).
-
Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow for equilibration.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.
2. GC-MS Conditions:
| Parameter | Value |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injector Temperature | 250 °C (for thermal desorption of SPME fiber) |
| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-400 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
3. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a reference standard.
-
For quantitative analysis, generate a calibration curve using the peak area ratio of the analyte to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
2. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 16 ppm | 220 ppm |
3. Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts (δ) in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. The expected chemical shifts can be predicted based on the structure and compared with the experimental data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
1. Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
2. FTIR Measurement:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before measuring the sample.
3. Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3200 | N-H | Stretching |
| ~1770 and ~1710 | C=O | Stretching (asymmetric and symmetric) |
| ~1600 | C=C | Stretching (furan ring) |
| ~1100 | C-O-C | Stretching (furan ring) |
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of a sample containing this compound using the described HPLC and GC-MS methods.
| Analytical Method | Parameter | Result |
| HPLC-UV | Concentration (µg/mL) | 98.5 |
| Purity (%) | 99.2 | |
| GC-MS | Concentration (ng/g) | 45.2 |
| Limit of Detection (LOD) | 0.5 ng/g | |
| Limit of Quantification (LOQ) | 1.5 ng/g |
Logical Relationship of Analytical Techniques
The different analytical techniques are often used in a complementary manner to provide a comprehensive analysis of the compound.
References
Application Notes and Protocols for the NMR Analysis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 5-(2-Furyl)-5-methylimidazolidine-2,4-dione. These predictions are based on established values for furan and imidazolidine-2,4-dione derivatives.[1][2][3][4][5][6][7] The exact experimental values may vary depending on the solvent and other experimental conditions.
Structure:

Figure 1. Chemical structure of this compound.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | 6.40 - 6.50 | dd | J = 3.4, 1.8 |
| H-4' | 6.20 - 6.30 | dd | J = 3.4, 0.8 |
| H-5' | 7.50 - 7.60 | dd | J = 1.8, 0.8 |
| -CH₃ | 1.50 - 1.60 | s | - |
| N¹-H | 8.00 - 8.20 | s | - |
| N³-H | 10.50 - 10.70 | s | - |
dd = doublet of doublets, s = singlet
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted δ (ppm) |
| C-2 | 157 - 159 |
| C-4 | 172 - 174 |
| C-5 | 65 - 67 |
| -CH₃ | 23 - 25 |
| C-2' | 150 - 152 |
| C-3' | 110 - 112 |
| C-4' | 106 - 108 |
| C-5' | 143 - 145 |
Experimental Protocols
This section outlines the standard operating procedures for the acquisition of ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. Other common deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ may also be used if the compound is sufficiently soluble.
-
Sample Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can often reference the spectra to the residual solvent peak, making the addition of an external standard unnecessary.[8]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. The solution should be clear and free of any particulate matter.
II. NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[9][10]
A. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) should be adequate to cover the expected proton signals.
-
Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of at least 2 seconds is advised to ensure good resolution.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).
B. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon atom.[1]
-
Spectral Width: A spectral width of around 220 ppm (e.g., from -10 to 210 ppm) is appropriate for most organic molecules.[11]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.
-
Temperature: Maintain the same constant temperature as the ¹H NMR experiment (298 K).
Data Processing and Interpretation Workflow
The following diagram illustrates the general workflow for NMR data analysis, from the initial Free Induction Decay (FID) to the final structure elucidation.
Figure 2. Workflow for NMR data processing and analysis.
This application note provides a foundational guide for the NMR analysis of this compound. Researchers can utilize the predicted data for initial spectral assignment and the detailed protocols to acquire high-quality experimental data for definitive structure confirmation and further research in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 4. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
mass spectrometry fragmentation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
An Application Note on the Mass Spectrometry Fragmentation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the hydantoin class. Hydantoin derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiviral, and antitumor properties. The structural elucidation of such compounds is a critical step in drug discovery and development. Mass spectrometry is a powerful analytical technique for determining the structure of organic molecules by analyzing their fragmentation patterns upon ionization. This application note details a proposed fragmentation pathway for this compound based on established fragmentation rules and analysis of structurally related compounds. Understanding the fragmentation behavior of this molecule is essential for its identification and characterization in various matrices.
Experimental Protocols
A general protocol for the analysis of this compound using mass spectrometry is provided below. The exact parameters may require optimization based on the specific instrumentation used.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Ion Source Temperature: Typically set between 200-300 °C.
-
Capillary Voltage: 3-4 kV.
-
Collision Gas: Nitrogen or Argon.
-
Analysis Mode: Full scan for identifying the molecular ion and product ion scan (tandem MS) for fragmentation analysis.
Data Presentation: Proposed Fragmentation of this compound
The proposed fragmentation pathway is based on the analysis of similar structures, including 5-substituted hydantoins and furan derivatives. The fragmentation of a similar compound, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, shows key losses from the molecular ion.[1] The primary fragmentation events are expected to involve the cleavage of the furan ring, the methyl group, and the hydantoin ring.
Table 1: Proposed Key Fragment Ions for this compound
| m/z | Proposed Fragment | Description of Loss |
| 180 | [M]+• | Molecular Ion |
| 165 | [M-CH3]+ | Loss of a methyl radical |
| 152 | [M-CO]+ | Loss of carbon monoxide from the hydantoin ring |
| 113 | [M-C4H3O]+ | Cleavage of the furyl group |
| 81 | [C5H5O]+ | Furfuryl cation |
| 67 | [C4H3O]+ | Furan ring fragment |
Visualizations
Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound.
Diagram 2: Experimental Workflow for LC-MS Analysis
Caption: General experimental workflow for LC-MS analysis.
References
Application Notes and Protocols for In Vitro Evaluation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Furyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound featuring both a furan ring and a hydantoin moiety. Hydantoin derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as anticonvulsants and antiarrhythmics.[1] The furan nucleus is also a common scaffold in pharmacologically active molecules, contributing to a diverse range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4][5] The combination of these two pharmacophores in this compound suggests its potential as a therapeutic agent, particularly for neurological disorders.
These application notes provide detailed protocols for in vitro assays to investigate the potential anticonvulsant activity of this compound. The described assays are fundamental for the initial screening and characterization of the compound's biological effects in a controlled laboratory setting.
Potential Signaling Pathways and Drug Targets
The anticonvulsant effects of many hydantoin derivatives are mediated through the modulation of voltage-gated ion channels, particularly sodium channels. By blocking these channels, the compounds can reduce the excessive neuronal firing that characterizes epileptic seizures. Other potential mechanisms could involve effects on calcium channels or neurotransmitter receptors.[6][7]
Caption: Putative mechanism of action for anticonvulsant activity.
Experimental Protocols
Protocol 1: In Vitro Anticonvulsant Activity Screening using Primary Neuronal Cultures
This protocol describes a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary hippocampal neuronal cultures, a common in vitro model for screening anticonvulsant compounds.[8]
Materials:
-
This compound
-
Primary cortical or hippocampal neurons (from embryonic rodents or human iPSC-derived)[9][10][11]
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
Glutamate
-
Propidium iodide (PI)
-
Hoechst 33342
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture:
-
Plate primary neurons on poly-D-lysine coated 96-well plates at a suitable density.
-
Culture the neurons in Neurobasal medium at 37°C in a humidified incubator with 5% CO2 for at least 7-10 days to allow for maturation and synapse formation.[12]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
-
Treatment:
-
Pre-treat the neuronal cultures with varying concentrations of the test compound for 1-2 hours.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticonvulsant like phenytoin or valproic acid).[13]
-
-
Induction of Excitotoxicity:
-
After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).
-
-
Assessment of Cell Viability (Multiplexed Assay): [8]
-
Wash the cells with PBS to remove the glutamate and compound.
-
Add fresh culture medium containing Propidium Iodide (PI) and Hoechst 33342.
-
Incubate for 30 minutes at 37°C.
-
Image the plates using a high-content imaging system or fluorescence microscope.
-
Quantify the number of dead cells (PI-positive, red fluorescence) and the total number of cells (Hoechst-positive, blue fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of cell death for each treatment condition.
-
Normalize the data to the vehicle control.
-
Determine the EC50 value of the compound for neuroprotection.
-
Caption: Experimental workflow for the neuroprotection assay.
Protocol 2: Electrophysiological Assessment of Ion Channel Modulation
This protocol outlines the use of patch-clamp electrophysiology to directly measure the effect of this compound on voltage-gated sodium channels in cultured neurons or cell lines expressing these channels.
Materials:
-
This compound
-
Cultured neurons or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells with Nav1.2)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Pipette Preparation:
-
Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
-
Compound Application:
-
Obtain a stable baseline recording of the sodium currents.
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record the sodium currents in the presence of the compound.
-
-
Data Acquisition and Analysis:
-
Measure the peak amplitude of the sodium current at each voltage step before and after compound application.
-
Construct a current-voltage (I-V) relationship.
-
Calculate the percentage of inhibition of the sodium current by the compound at each concentration.
-
Determine the IC50 value for the compound's blocking effect.
-
References
- 1. jddtonline.info [jddtonline.info]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. ijabbr.com [ijabbr.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Emerging three-dimensional neuronal culture assays for neurotherapeutics drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug discovery using neurons derived from patients: Studying Human Disease Using Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Evaluation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoin (imidazolidine-2,4-dione) derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1] Similarly, compounds containing a furan moiety are recognized for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[2][3] The compound 5-(2-Furyl)-5-methylimidazolidine-2,4-dione combines these two important pharmacophores, suggesting its potential as a novel antimicrobial agent. This document provides detailed application notes and standardized protocols for the comprehensive antimicrobial evaluation of this compound.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Drug Name) MIC (µg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | ||
| Enterococcus faecalis | ATCC 29212 | ||
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Fungi | |||
| Candida albicans | ATCC 90028 | ||
| Aspergillus niger | ATCC 16404 |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Strain ID | Zone of Inhibition (mm) at X µ g/disk | Positive Control (Drug Name) Zone (mm) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | ||
| Enterococcus faecalis | ATCC 29212 | ||
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Fungi | |||
| Candida albicans | ATCC 90028 | ||
| Aspergillus niger | ATCC 16404 |
Experimental Protocols
Detailed methodologies for key antimicrobial evaluation experiments are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganisms (bacterial and fungal strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microorganism Inoculum:
-
Bacteria: Culture bacteria in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Fungi: Culture fungi on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline and adjust to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare similar dilutions for the positive control antibiotics.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Vehicle Control: Wells containing the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Positive control antibiotic disks
-
Sterile swabs
Procedure:
-
Preparation of Compound Disks: Aseptically apply a known amount of the test compound solution onto sterile paper disks and allow the solvent to evaporate completely.
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a uniform lawn.
-
-
Application of Disks: Aseptically place the prepared compound disks and positive control disks onto the surface of the inoculated MHA plate. Ensure disks are pressed down gently to adhere to the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial evaluation of this compound.
Caption: Workflow for antimicrobial evaluation.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Hydantoin and furan derivatives have been reported to act via disruption of the bacterial cell membrane.[1][4] The following diagram illustrates a hypothetical pathway for this mechanism.
Caption: Hypothetical mechanism of action.
References
- 1. "Membrane-Active Hydantoin Derivatives as Antibiotic Agents" by Ma Su, Donglin Xia et al. [digitalcommons.usf.edu]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities, including potential as anticancer agents.[1][2][3] The evaluation of the cytotoxic effects of novel hydantoin derivatives, such as 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, is a critical first step in the drug discovery process. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic potential of this compound.
The described assays will enable researchers to quantify effects on cell viability and proliferation (MTT Assay), measure plasma membrane integrity (LDH Assay), and detect the induction of programmed cell death (Annexin V-FITC/PI Apoptosis Assay). Understanding these parameters is essential for elucidating the compound's mechanism of action and determining its therapeutic potential.
Data Presentation: Summarized Cytotoxicity Data
The following tables are templates illustrating how to present quantitative data obtained from the described cytotoxicity assays.
Table 1: Metabolic Viability of Cancer Cell Lines Treated with this compound (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | |
| 72 | 15.9 ± 1.8 | |
| A549 (Lung Cancer) | 24 | 62.1 ± 4.5 |
| 48 | 41.3 ± 3.9 | |
| 72 | 22.6 ± 2.1 | |
| HepG2 (Liver Cancer) | 24 | 55.8 ± 4.2 |
| 48 | 35.1 ± 2.9 | |
| 72 | 19.4 ± 1.7 |
IC₅₀ values represent the concentration of the compound required to inhibit cell viability by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Membrane Integrity Assessment via LDH Release
| Cell Line | Compound Conc. (µM) | % Cytotoxicity (LDH Release) |
| MCF-7 | 10 | 8.2 ± 1.1 |
| 25 | 25.6 ± 2.4 | |
| 50 | 58.9 ± 4.7 | |
| A549 | 10 | 5.1 ± 0.9 |
| 25 | 18.3 ± 1.9 | |
| 50 | 45.7 ± 3.8 |
% Cytotoxicity is calculated relative to control cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release). Data are mean ± standard deviation.
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Compound Conc. (µM) | % Viable Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| 10 | 80.4 ± 3.1 | 12.3 ± 1.5 | 6.7 ± 0.9 |
| 25 | 55.2 ± 4.5 | 28.9 ± 2.8 | 15.1 ± 1.7 |
| 50 | 20.7 ± 3.8 | 45.6 ± 4.1 | 32.9 ± 3.2 |
Data are presented as the mean percentage of cells in each quadrant ± standard deviation from flow cytometry analysis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a potential signaling pathway for hydantoin-induced apoptosis.
Caption: General workflow for assessing the cytotoxicity of a test compound.
Caption: A potential intrinsic apoptosis pathway induced by hydantoin compounds.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only controls.[1]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[1]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as follows: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100. Plot the % viability against the compound concentration to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][9]
Materials:
-
LDH assay kit (containing substrate mix and assay buffer)
-
96-well clear flat-bottom plates
-
Lysis buffer (often 10X, provided in kits)
-
Stop solution (if required by the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol (Steps 1-3). Prepare the following controls on each plate[9]:
-
Vehicle Control: Cells treated with the vehicle used to dissolve the compound.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.[10]
-
Culture Medium Background: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[11]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: If necessary, add 50 µL of stop solution to each well.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can also be measured to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula[10]: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes, such as in late apoptosis or necrosis.[13][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, neutralize with complete medium, and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells twice with cold PBS, centrifuging after each wash.[13]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12][14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12][14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[14] Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of 5,5-disubstituted hydantoins, such as this compound, is the Bucherer-Bergs reaction.[1][2][3][4] This one-pot, multicomponent reaction involves treating a ketone (in this case, 2-acetylfuran) with an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide) and ammonium carbonate.[1][4]
Q2: What is the general reaction mechanism for the Bucherer-Bergs synthesis of this compound?
A2: The reaction proceeds through several key steps. First, 2-acetylfuran reacts with ammonium carbonate to form an imine. Subsequently, a cyanide ion attacks the imine to form an α-aminonitrile intermediate. This intermediate then reacts with carbon dioxide (generated from the decomposition of ammonium carbonate) and cyclizes to form an imino-oxazolidinone, which finally rearranges to the more stable hydantoin product.
Q3: Are there any alternative methods for synthesizing this hydantoin?
A3: While the Bucherer-Bergs reaction is the most common, other methods for hydantoin synthesis exist, such as the reaction of α-amino acids with isocyanates followed by cyclization.[3] However, for 5,5-disubstituted hydantoins starting from a ketone, the Bucherer-Bergs reaction is generally the most efficient.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Sub-optimal Reaction Temperature | The reaction temperature is a critical parameter. For many Bucherer-Bergs reactions, temperatures between 60-110°C are effective.[2] Consider a systematic temperature optimization study, starting in the 60-70°C range and gradually increasing if the reaction is slow. For less reactive ketones, higher temperatures (e.g., 110°C in a sealed vessel) have been shown to improve yields.[2] |
| Incorrect Reagent Stoichiometry | An excess of cyanide or ammonium carbonate can lead to side reactions. A typical molar ratio is 1:2:2 of the ketone to potassium cyanide and ammonium carbonate.[5] Ensure accurate measurement of all reagents. |
| Poor Quality Reagents | The purity of starting materials, especially 2-acetylfuran, is crucial. Impurities can interfere with the reaction. Use freshly distilled or high-purity 2-acetylfuran. Ensure the cyanide salt has not degraded. |
| Inappropriate Solvent | A mixture of water and a polar organic solvent like ethanol is commonly used to ensure the solubility of all reactants.[2][3] A 50-60% aqueous ethanol solution is a good starting point. For substrates with poor solubility, alternative solvents like propylene glycol or acetamide can be considered.[2] |
| Reaction Time Too Short | Some Bucherer-Bergs reactions can be slow, requiring several hours to reach completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the reaction time from a few hours to 24 hours or more may be necessary. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Degradation of the Furan Ring | The furan ring is susceptible to cleavage under strongly acidic conditions, which are often used during product workup. This can lead to the formation of dicarbonyl compounds and subsequent polymerization.[6] During the acidification step of the workup, add the acid slowly and maintain a low temperature (e.g., using an ice bath) to minimize furan degradation. Use the minimum amount of acid required to precipitate the product. |
| Polymerization of Starting Material or Intermediates | Aldehydes and ketones, especially those with α,β-unsaturation or reactive functional groups, can polymerize under the reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting materials are sensitive to oxidation. |
| Formation of α-ureido acids | Incomplete cyclization can result in the formation of the corresponding α-ureido acid. Ensure the reaction goes to completion by optimizing the reaction time and temperature. The workup procedure, which involves acidification, can sometimes promote the cyclization of any remaining intermediate. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | | Product is Highly Soluble in the Reaction Mixture | The hydantoin product may have some solubility in the aqueous ethanol mixture, leading to losses during filtration. After acidification and filtration, concentrate the mother liquor and cool it to induce further precipitation. Alternatively, extract the aqueous filtrate with an organic solvent like ethyl acetate to recover the dissolved product. | | Co-precipitation of Unreacted Starting Materials or Side Products | If the crude product is oily or discolored, it is likely contaminated. Recrystallization is a common and effective purification method for hydantoins.[5] Good solvent systems for recrystallization include ethanol/water mixtures.[5] Column chromatography on silica gel can also be employed for purification if recrystallization is ineffective. | | Product is an Amorphous Solid | Difficulty in obtaining a crystalline product can hinder purification. Try different recrystallization solvents or solvent mixtures. Sonication of the solution during cooling may help induce crystallization. |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Bucherer-Bergs synthesis of structurally similar hydantoins. This data can serve as a baseline for optimizing the synthesis of this compound.
| Starting Ketone | Reaction Conditions | Yield (%) | Reference |
| Acetone | KCN, (NH₄)₂CO₃, 60% EtOH, 55-60°C | 65 | [5] |
| Benzophenone | NaCN, (NH₄)₂CO₃, 60% EtOH, 58-62°C, 90h | 67 | [2] |
| Benzophenone | NaCN, (NH₄)₂CO₃, sealed vessel, 110°C | 75 | [2] |
| 3-Methoxyacetophenone | NaCN, Ammonium Acetate, PEG, 150°C | 89 | (Inferred from similar syntheses) |
Experimental Protocols
General Protocol for the Bucherer-Bergs Synthesis of this compound
This protocol is a generalized procedure based on typical Bucherer-Bergs reactions. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetylfuran (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0-6.0 eq).
-
Solvent Addition: Add a sufficient volume of 50-60% aqueous ethanol to dissolve the reagents and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. Monitor the reaction progress by TLC. The reaction time can range from several hours to overnight.
-
Workup: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid while cooling in an ice bath until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizations
Bucherer-Bergs Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
overcoming solubility issues with 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues and handling 5-(2-Furyl)-5-methylimidazolidine-2,4-dione (CAS Number: 4615-71-8) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic organic compound belonging to the hydantoin class. Hydantoin derivatives are known for a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The furan moiety is also a common feature in pharmacologically active compounds, contributing to antibacterial, antifungal, and antiviral activities.[1][2][3][5] Therefore, this compound is of interest for investigation in various therapeutic areas.
Q2: I am observing poor solubility of this compound in my aqueous buffer. Is this expected?
A2: Yes, it is expected that this compound may have limited solubility in aqueous solutions. Hydantoin derivatives, particularly those with aromatic or heterocyclic substituents, can be hydrophobic in nature.[6] The furan ring, while containing an oxygen atom, is also largely nonpolar.
Q3: What are the initial steps I should take to try and dissolve the compound?
A3: Start with common laboratory solvents and employ gentle heating or sonication. It is recommended to first attempt dissolution in a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol before preparing a stock solution.[7] Subsequently, this stock solution can be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect experimental outcomes.
Q4: Could the physical form of the compound affect its solubility?
A4: Absolutely. The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but can be less stable than their crystalline counterparts. If you are experiencing consistent solubility issues, characterization of the solid-state properties of your compound may be beneficial.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution of a DMSO stock into aqueous buffer. | The compound's solubility limit in the final buffer composition has been exceeded. The final percentage of DMSO may be too low to maintain solubility. | - Decrease the final concentration of the compound. - Increase the percentage of DMSO in the final solution, ensuring it is compatible with your experimental system (typically <1%). - Consider using a different co-solvent or a solubility-enhancing excipient. |
| Inconsistent results between experiments. | The compound is not fully dissolved, leading to variations in the actual concentration in solution. | - Visually inspect your solutions for any particulate matter before use. - Filter the solution through a 0.22 µm filter to remove any undissolved particles. - Determine the compound's solubility in your specific buffer system to ensure you are working below its saturation point. |
| Difficulty dissolving the compound even in organic solvents. | The compound may have very strong crystal lattice energy. | - Try a range of solvents with varying polarities. - Use mechanical methods to aid dissolution, such as vortexing, sonication, or gentle heating.[7] - Consider particle size reduction techniques like micronization if you have the necessary equipment. |
Physicochemical Properties and Solubility
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4615-71-8 | [8] |
| Molecular Formula | C₈H₈N₂O₃ | [9] |
| Molecular Weight | 180.16 g/mol | [9] |
Table 2: Qualitative Solubility Profile
| Solvent | Expected Solubility | Notes |
| Water | Poor | Hydantoin and furan moieties contribute to hydrophobicity. |
| Phosphate Buffered Saline (PBS) | Poor | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good starting solvent for creating stock solutions. |
| Ethanol | Moderately Soluble | May require warming or sonication to fully dissolve. |
| Methanol | Moderately Soluble | Similar to ethanol. |
| Acetone | Soluble | |
| Dichloromethane | Sparingly Soluble |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method to determine the thermodynamic solubility of this compound in an aqueous buffer of your choice.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis)
Procedure:
-
Add an excess amount of the compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general reverse-phase HPLC method suitable for the analysis of hydantoin derivatives.[10] Method optimization will be required for this specific compound.
Table 3: Example RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |
| Column Temperature | 25°C |
Method Development Notes:
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A standard curve of the compound in the mobile phase should be prepared for accurate quantification.
-
The gradient of the mobile phase should be optimized to achieve good separation and peak shape.
Visualizations
Potential Signaling Pathway Involvement
Given that some hydantoin derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, the following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the aqueous solubility of the compound.
Caption: Workflow for aqueous solubility determination.
Logical Relationship of Troubleshooting Steps
This diagram outlines a logical approach to troubleshooting solubility issues.
Caption: A logical approach to troubleshooting solubility.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. ijabbr.com [ijabbr.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound [chemicalbook.com]
- 10. Separation of Hydantoin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for preparing 5,5-disubstituted hydantoins, including this compound, is the Bucherer–Bergs reaction .[1][2] This is a one-pot, multicomponent reaction that is valued for its simplicity and effectiveness.[3]
Q2: What are the necessary starting materials and reagents for this synthesis?
The Bucherer-Bergs synthesis for this specific compound requires:
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Carbonyl Source: 2-Acetylfuran
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Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN).[1]
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Ammonia and Carbon Dioxide Source: Ammonium carbonate ((NH₄)₂CO₃).[1]
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Solvent: Typically an aqueous ethanol mixture (e.g., 50-60% ethanol in water).[1][4]
Q3: What are the general reaction conditions?
The reaction is typically performed by heating the mixture of 2-acetylfuran, potassium cyanide, and ammonium carbonate in aqueous ethanol.[2] The temperature is generally maintained between 55-70°C for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[5]
Troubleshooting Guide: Side Reactions and Optimization
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors related to reaction kinetics and stability.
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Possible Cause 1: Incomplete Reaction
-
Solution: The reaction may require more time or energy to reach completion. Consider extending the reaction time up to 24 hours or cautiously increasing the temperature to the higher end of the 60-70°C range.[1][6] For particularly stubborn reactions, using a closed vessel to maintain pressure or employing ultrasonication has been shown to improve yields and reduce reaction times.[1][4]
-
-
Possible Cause 2: Suboptimal Reagent Stoichiometry
-
Solution: Ensure that the cyanide source and ammonium carbonate are used in molar excess relative to the starting ketone (2-acetylfuran). A common ratio is 1 equivalent of ketone to 1.5-2.0 equivalents of both the cyanide salt and ammonium carbonate.[5][7] This drives the equilibrium towards product formation.
-
-
Possible Cause 3: Product Loss During Workup
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Solution: The workup procedure, which involves acidification to precipitate the hydantoin product, is critical.[5] Over-acidification or using harsh conditions can lead to hydrolysis of the hydantoin ring. Acidify the reaction mixture slowly at a cool temperature to a pH of approximately 6-7 to maximize precipitation while minimizing degradation.[6]
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Q2: My reaction mixture turned into a dark, tar-like substance. What causes this and how can it be prevented?
The formation of dark, insoluble material is a common issue in reactions involving furan derivatives and is often due to polymerization.
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Possible Cause: Polymerization
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Solution: The furan ring is sensitive to acidic conditions and can polymerize, a known problem in some Bucherer-Bergs reactions.[4] Although the reaction is generally basic, localized changes in pH or prolonged heating can initiate polymerization. To mitigate this, maintain a stable reaction temperature and avoid localized overheating. Using 50% aqueous alcohol is an effective solvent system that has been found to give excellent yields with ketones and may help reduce polymerization.[4]
-
Q3: Purification is proving difficult due to multiple impurities shown on TLC. What are these byproducts and how can I remove them?
Several side products can complicate purification. Identifying them is key to selecting an appropriate purification strategy.
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Likely Impurity 1: Unreacted 2-Acetylfuran
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Solution: This indicates an incomplete reaction. See Q1 for solutions to drive the reaction to completion. During workup, unreacted ketone can often be removed by performing an extraction with a nonpolar organic solvent like diethyl ether after making the aqueous solution basic with NaOH but before the final acidification step.[5]
-
-
Likely Impurity 2: Reaction Intermediates (e.g., α-aminonitrile)
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Solution: The reaction proceeds via cyanohydrin and α-aminonitrile intermediates.[4][7] If these persist, it signals an incomplete cyclization. Ensure adequate reaction time and temperature. These intermediates are typically more polar than the starting ketone but may have similar polarity to the final product, potentially requiring column chromatography for separation.
-
-
Likely Impurity 3: α-Amino Acid (from Hydrolysis)
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Solution: The hydantoin product can undergo hydrolysis to form the corresponding α-amino acid, especially under harsh pH conditions during workup.[4] To avoid this, perform the final acidification step cautiously with cooling, and avoid strongly acidic or basic conditions for extended periods. The resulting amino acid is zwitterionic and may have very different solubility properties, which can be exploited for separation (e.g., it may remain in the aqueous phase).
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Table 1: Recommended Reaction Parameters for Minimizing Side Products
| Parameter | Recommended Value | Rationale & Notes |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 1.5 : 2.0 | A molar excess of cyanide and carbonate ensures the reaction proceeds to completion.[5][7] |
| Solvent | 50-60% Aqueous Ethanol | An effective solvent system that provides good solubility for reagents and promotes high yields.[1][4] |
| Temperature | 55 - 70 °C | This range balances a reasonable reaction rate with the need to minimize polymerization and degradation of the furan ring.[2][5] |
| Reaction Time | 10 - 24 hours | Reaction should be monitored by TLC to determine the point of completion.[1][6] |
| Workup pH | Acidify to pH ~6-7 | Careful acidification prevents hydrolysis of the hydantoin product and maximizes precipitation.[6] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins.[5][6]
Materials:
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2-Acetylfuran
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Potassium Cyanide (KCN) (Caution: Highly Toxic)
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Ammonium Carbonate ((NH₄)₂CO₃)
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Ethanol
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Deionized Water
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH)
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Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-acetylfuran (1.0 eq), ammonium carbonate (2.0 eq), and potassium cyanide (1.5 eq). (All manipulations involving KCN must be performed in a certified fume hood with appropriate personal protective equipment).
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Solvent Addition: Add a pre-mixed solution of 1:1 ethanol and water to the flask. The total solvent volume should be sufficient to dissolve the reagents upon heating (approx. 10-15 mL per gram of ketone).
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Reaction: Heat the mixture in an oil bath to 60-65°C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 1:2 petroleum ether:ethyl acetate mobile phase).[5] Continue heating for 10-24 hours or until the starting material is consumed.
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Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. If desired, the solvent can be partially removed under reduced pressure to facilitate precipitation.
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Basification and Extraction: Cool the mixture in an ice bath and make it basic by adding a saturated NaOH solution. Extract the aqueous solution once with diethyl ether to remove any unreacted ketone or non-polar impurities. Discard the ether layer.[5]
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Acidification and Precipitation: While still in the ice bath, carefully acidify the aqueous layer with concentrated HCl. Add the acid dropwise with vigorous stirring until the pH reaches ~6-7. The desired this compound product should precipitate as a solid.
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Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and dry it thoroughly. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.[5]
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and potential side reactions.
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimization of Bucherer-Bergs Reaction Conditions for Furyl Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bucherer-Bergs reaction for the synthesis of hydantoins from furyl ketones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Bucherer-Bergs reaction with furyl ketone substrates.
Issue 1: Low or No Yield of the Desired Furyl-Hydantoin
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Potential Cause A: Decomposition of the Furan Ring. The furan ring is susceptible to degradation under strongly acidic conditions, which can occur during the work-up procedure when acidifying to precipitate the hydantoin product.[1]
-
Solution:
-
Carefully control the pH during work-up. Instead of using strong mineral acids like concentrated HCl, consider a milder acidification method. A buffered solution or dropwise addition of a weaker acid can help maintain a less harsh pH.
-
Minimize the exposure time to acidic conditions. Cool the reaction mixture on an ice bath during acidification and filter the precipitated product promptly.
-
Consider alternative purification methods that do not require strong acidification, such as column chromatography.
-
-
-
Potential Cause B: Incomplete Reaction. The reaction may not have reached completion due to suboptimal reaction conditions.
-
Solution:
-
Increase Reaction Time and/or Temperature: The Bucherer-Bergs reaction often requires elevated temperatures and prolonged reaction times to proceed to completion. For sterically hindered or less reactive ketones, increasing the temperature to 80-100°C and extending the reaction time can improve yields.[2]
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Optimize Solvent System: While aqueous ethanol is a common solvent, for less soluble furyl ketones, the use of co-solvents like propylene glycol or melted acetamide has been shown to improve yields in challenging cases.[3]
-
-
-
Potential Cause C: Suboptimal Reagent Ratios. An incorrect stoichiometric balance of reactants can lead to poor yields.
-
Solution: A common starting point for the molar ratio of ketone to potassium cyanide (KCN) to ammonium carbonate ((NH₄)₂CO₃) is 1:2:2.[2] It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific furyl ketone.
-
Issue 2: Formation of Significant Byproducts
-
Potential Cause A: Polymerization of the Furyl Ketone or Product. Furan derivatives can be prone to polymerization under certain conditions.
-
Solution:
-
Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote polymerization. Experiment with running the reaction at a lower temperature (e.g., 60-70°C) for a longer duration.
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by degassing the solvents can sometimes mitigate polymerization.
-
-
-
Potential Cause B: Over-alkylation or Other Side Reactions. Excess cyanide can potentially lead to unwanted side reactions.[2]
-
Solution:
-
Adjust Reagent Ratios: Carefully control the amount of potassium cyanide used. Avoid a large excess.
-
Control pH: Maintaining the pH in the range of 8-9 is crucial. Ammonium carbonate acts as a buffer to help control the pH.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Bucherer-Bergs reaction with a novel furyl ketone?
A1: A good starting point for a generic furyl ketone, such as 2-acetylfuran, would be to use a 1:2:2 molar ratio of the ketone to potassium cyanide and ammonium carbonate, respectively.[2] A 50% aqueous ethanol solution is a commonly used solvent.[4] The reaction can be initially run at 80-100°C with stirring and monitored for completion by thin-layer chromatography (TLC).[2]
Q2: How can I improve the solubility of my furyl ketone in the reaction mixture?
A2: If your furyl ketone has poor solubility in aqueous ethanol, consider using alternative solvent systems. For challenging substrates, solvents like acetamide, formamide, or dimethylformamide have been reported to improve yields.[3] Another approach is to employ a continuous-flow method with a two-feed system, which can enhance the interfacial area between an organic solution of the ketone and the aqueous reagent solution.
Q3: What is the likely structure of the primary byproduct I am observing?
A3: Without specific analytical data, it is difficult to definitively identify byproducts. However, potential side products in the Bucherer-Bergs reaction can include the intermediate cyanohydrin if the cyclization is incomplete, or products resulting from the decomposition of the furan ring if the work-up conditions are too acidic. If you suspect furan ring opening, you may observe the formation of dicarbonyl compounds.
Q4: Can ultrasonication be used to improve the reaction with furyl ketones?
A4: Yes, ultrasonication has been reported as a method to accelerate the Bucherer-Bergs reaction.[4] It can potentially lead to shorter reaction times and higher yields, even at lower temperatures, which could be beneficial in preventing the degradation of sensitive furyl substrates.
Data Presentation
Table 1: General Optimization Parameters for the Bucherer-Bergs Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Reference |
| Ketone:KCN:(NH₄)₂CO₃ Molar Ratio | 1:1.5:3 | 1:2:2 | 1:2.5:5 | A 1:2:2 ratio is often a good starting point for balanced reactivity.[2] |
| Solvent | 50% aq. Ethanol | Water | Acetamide/Propylene Glycol | 50% aq. Ethanol is standard.[4] Acetamide or propylene glycol can improve yields for difficult substrates.[3] |
| Temperature | 60-70°C | 80-100°C | 110°C (in a closed vessel) | Refluxing at 80-100°C is common.[2] Higher temperatures may be needed for unreactive ketones.[3] |
| Reaction Time | 4-8 hours | 10-24 hours | > 24 hours | Reaction times are substrate-dependent and should be monitored (e.g., by TLC). Prolonged times can improve yields for slow reactions.[3] |
Note: The optimal conditions for a specific furyl ketone may vary and require experimental optimization.
Experimental Protocols
General Protocol for the Bucherer-Bergs Synthesis of 5-(Furan-2-yl)-5-methylimidazolidine-2,4-dione
Disclaimer: This is a generalized procedure and should be adapted and optimized for specific furyl ketones. All work with cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetylfuran (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0 eq.).
-
Solvent Addition: Add a sufficient volume of 50% aqueous ethanol to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully acidify the mixture with dropwise addition of a suitable acid (e.g., 2M HCl or acetic acid) to a pH of approximately 6-7 to precipitate the hydantoin product. Monitor the pH closely to avoid overly acidic conditions.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Alternatively, if the product is not sufficiently pure after recrystallization, purification by column chromatography on silica gel may be necessary.
-
Mandatory Visualizations
Caption: Bucherer-Bergs reaction mechanism for furyl ketones.
Caption: General experimental workflow for the Bucherer-Bergs reaction.
Caption: Troubleshooting decision tree for the Bucherer-Bergs reaction.
References
Technical Support Center: Purification of Polar Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar hydantoin derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar hydantoin derivative is highly soluble in common organic solvents, making recrystallization difficult. What should I do?
A1: High solubility in common solvents is a frequent challenge. Here are some strategies to overcome this:
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Utilize a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization. Common anti-solvents for polar compounds include ethers (like diethyl ether or MTBE) and aliphatic hydrocarbons (like hexane or heptane).
-
Explore Aqueous-Organic Solvent Mixtures: Water can be an effective anti-solvent for polar compounds that are soluble in polar organic solvents like ethanol, methanol, or acetone. Experiment with different ratios of solvent to water to find the optimal conditions for crystallization.
-
Consider a "Poor" but High-Boiling Point Solvent: Sometimes, a solvent in which your compound has low solubility at room temperature but significantly higher solubility at elevated temperatures can be effective. Water is a prime example for many polar organic molecules.[1]
Q2: I'm observing significant product loss during recrystallization. How can I improve my yield?
A2: Product loss is often due to the compound's residual solubility in the cold solvent. To improve your yield:
-
Minimize the Amount of Hot Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve your compound. Adding excess solvent will keep more of your product in solution upon cooling.[2]
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Wash Crystals with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of your product.
Q3: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point. To address this:
-
Add More Solvent: The concentration of your compound in the solution might be too high. Add a small amount of additional hot solvent to decrease the saturation point.
-
Lower the Crystallization Temperature Slowly: Try to induce crystallization at a lower temperature by cooling the solution very slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.
Q4: I'm struggling to separate my polar hydantoin derivative from polar impurities using normal-phase chromatography. What are my options?
A4: For polar compounds, normal-phase chromatography on silica gel can be challenging due to strong interactions, leading to peak tailing and poor separation. Consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[3][4][5] It uses a polar stationary phase (like silica or bonded phases with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3][5]
-
Reversed-Phase Chromatography with Highly Aqueous Mobile Phases: Some modern reversed-phase columns (e.g., C18 with polar end-capping) are designed to be stable in highly aqueous mobile phases (e.g., >95% water). This can be effective for retaining and separating some polar compounds.
-
Ion-Exchange Chromatography: If your hydantoin derivative or impurities are ionizable, ion-exchange chromatography can provide a powerful separation mechanism based on charge.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | The solvent is not appropriate for your compound. | Select a more suitable solvent or solvent system. A good recrystallization solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[6][7] |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of your compound and then try to cool the solution again. |
| The solution is not sufficiently supersaturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation. | |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. |
| Low Purity of Recrystallized Product. | Impurities have similar solubility profiles to the product. | A single recrystallization may not be sufficient. A second recrystallization or purification by chromatography may be necessary. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to allow for selective crystallization. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH. | Adjust the pH of the aqueous portion of your mobile phase. For acidic compounds, a lower pH can improve peak shape, while a higher pH can be beneficial for basic compounds. |
| Strong secondary interactions with the stationary phase. | Consider a different HILIC stationary phase (e.g., amide, diol, or zwitterionic) that may offer different selectivity.[8] | |
| Sample solvent is too strong. | Dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase, or in a weaker solvent.[9] | |
| Inconsistent retention times. | Insufficient column equilibration. | HILIC columns often require longer equilibration times than reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
| Small variations in mobile phase composition. | Precisely prepare your mobile phases. Small changes in the water content can significantly impact retention in HILIC.[4] | |
| No or poor retention of the analyte. | The mobile phase is too polar (too much water). | Increase the organic solvent (typically acetonitrile) content in your mobile phase to increase retention.[3][5] |
| The analyte is not polar enough for HILIC. | If your compound has sufficient hydrophobic character, reversed-phase chromatography may be a more suitable technique. |
Data Presentation
Table 1: Recrystallization Solvent Selection for Polar Hydantoin Derivatives (Illustrative Examples)
| Hydantoin Derivative | Recrystallization Solvent System | Observed Yield | Purity | Reference |
| 5,5-dimethylhydantoin | Water | Good | High | [10] |
| 1,3-Diethyl-5,5-diphenyl-2-thiohydantoin | Ethanol | 45% | Not Specified | [11] |
| Hydantoin from Glycine (Urech Synthesis) | Not Specified | Good to Excellent | High (by NMR) | [12] |
Table 2: HILIC Method Parameters for Polar Compound Separation (General Guidance)
| Parameter | Typical Starting Conditions | Optimization Strategy |
| Stationary Phase | Bare Silica, Amide, or Zwitterionic HILIC column | Select based on analyte polarity and charge. Zwitterionic phases can be good for a wide range of polar compounds.[9] |
| Mobile Phase A (Aqueous) | 10-20 mM Ammonium Acetate or Ammonium Formate (pH 3-6) | Adjust pH and buffer concentration to optimize peak shape and selectivity.[3] |
| Mobile Phase B (Organic) | Acetonitrile | Acetonitrile is the most common organic solvent for HILIC. |
| Gradient | Start at 95-90% B, decrease to 60-50% B over 10-15 minutes | Adjust the gradient slope to improve the separation of closely eluting peaks. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | Can be adjusted to optimize resolution and analysis time. |
| Column Temperature | 30-40 °C | Can influence selectivity and peak shape. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.[6][7]
-
Dissolution: Place the crude polar hydantoin derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: General HILIC Method Development
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic) based on the properties of your polar hydantoin derivative.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase (A) containing a buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic mobile phase (B) of acetonitrile.[13]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a weaker solvent.
-
Initial Gradient Run: Perform a broad gradient run (e.g., 95% to 50% B over 15 minutes) to determine the approximate elution conditions for your compound.[3]
-
Method Optimization: Based on the initial run, optimize the gradient slope, mobile phase pH, and buffer concentration to achieve the desired separation and peak shape.
Mandatory Visualizations
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. nestgrp.com [nestgrp.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. CN1259311C - One-step process for preparing hydantoin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ikm.org.my [ikm.org.my]
- 13. mac-mod.com [mac-mod.com]
stable formulation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stable formulation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is predicted to be a poorly water-soluble compound. Its solubility is expected to be higher in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.[1]
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What could be the cause and how can I resolve it?
A2: This is a common issue for poorly soluble compounds and can be attributed to several factors, including exceeding the compound's solubility limit in the final assay medium, a rapid change in solvent polarity (solvent shock), or temperature effects.[2] To address this, you can try decreasing the final concentration of the compound, performing serial dilutions, or adding the stock solution to the pre-warmed aqueous buffer dropwise while vortexing.[2]
Q3: What is the recommended final concentration of DMSO in my cell-based assays?
A3: It is advisable to keep the final concentration of DMSO in cell-based assays as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects. You should always include a vehicle control (assay medium with the same final concentration of DMSO without the compound) in your experiments.
Q4: How stable is the hydantoin ring in this compound under typical assay conditions?
A4: The hydantoin ring can be susceptible to hydrolysis, particularly under alkaline (high pH) conditions. This can lead to the opening of the ring and inactivation of the compound. It is recommended to maintain the pH of your assay buffer within a neutral range (pH 6-8) to minimize the risk of degradation.
Q5: Are there any concerns related to the furan moiety in the structure of this compound?
A5: Furan-containing compounds can be sensitive to light and may undergo photo-oxidation. To ensure the stability of your compound, it is recommended to protect your stock solutions and assay plates from light as much as possible by using amber vials and covering plates with foil.
Troubleshooting Guides
Issue 1: Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon dilution of stock solution. | Exceeding aqueous solubility limit; "solvent shock".[2] | - Decrease the final assay concentration.- Prepare an intermediate dilution in a co-solvent/buffer mixture.- Add stock solution slowly to the assay buffer while vortexing.[2] |
| Precipitate forms over time during incubation. | Low thermodynamic solubility; temperature or pH shift in media. | - Lower the final compound concentration.- Include a solubilizing agent (e.g., BSA, cyclodextrin) in the assay buffer.- Ensure the assay buffer is adequately buffered. |
| Stock solution appears cloudy or contains crystals. | Poor solubility in the stock solvent at storage temperature. | - Gently warm the stock solution to 37°C and vortex thoroughly before use.- Consider preparing a fresh stock solution at a slightly lower concentration. |
Issue 2: Compound Degradation
| Observation | Potential Cause | Recommended Solution |
| Loss of activity in a time-dependent manner. | Hydrolysis of the hydantoin ring. | - Maintain assay pH in the neutral range (6-8).- Prepare fresh dilutions of the compound immediately before use.- Store stock solutions at -20°C or -80°C in small, single-use aliquots. |
| Inconsistent results between experiments performed on different days. | Photodegradation of the furan moiety. | - Protect stock solutions and assay plates from light.- Use amber-colored tubes and plates. |
| Gradual decrease in stock solution concentration over time. | Adsorption to plasticware. | - Use low-adhesion polypropylene tubes and plates.- Include a small percentage of a non-ionic surfactant (e.g., Tween-80 at 0.01-0.05%) in the assay buffer. |
Predicted Physicochemical Properties
The following table summarizes the predicted solubility and pKa values for this compound. These values are computationally estimated and should be used as a guide for initial experimental design.
| Property | Predicted Value | Implication for Formulation |
| Water Solubility | Low | A co-solvent is necessary for preparing aqueous solutions for assays. |
| DMSO Solubility | High | DMSO is a suitable solvent for preparing high-concentration stock solutions. |
| Ethanol Solubility | Moderate | Ethanol can be used as a co-solvent, but may not achieve as high a concentration as DMSO. |
| pKa (acidic) | ~8.5 - 9.5 | The compound is weakly acidic. Deprotonation at higher pH may increase solubility but also increases the risk of hydantoin ring hydrolysis. |
| pKa (basic) | Not predicted | No significant basic pKa is predicted. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes (amber or covered with foil)
Procedure:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound. For example, for 1 mL of a 10 mM solution (Molecular Weight: 180.16 g/mol ), weigh 1.8016 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Purpose: To determine the concentration at which the compound precipitates from the aqueous assay buffer over time.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
In the 96-well plate, add the appropriate volume of assay buffer to each well.
-
Add a small, fixed volume (e.g., 2 µL) of the DMSO serial dilutions to the wells containing the assay buffer to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant across all wells.
-
Include a vehicle control (DMSO without compound).
-
Mix the plate gently on a plate shaker for 1 minute.
-
Measure the absorbance at 620 nm at time 0 and after a specified incubation period (e.g., 1, 2, and 24 hours) at the desired assay temperature.
-
An increase in absorbance over time indicates precipitation. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit.
Visualizations
Caption: Workflow for preparing and troubleshooting formulations.
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Synthesis of 5-Substituted Hydantoins
Welcome to the technical support center for the stereoselective synthesis of 5-substituted hydantoins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to epimerization during synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 5-substituted hydantoins, with a focus on minimizing epimerization.
Issue 1: Significant Epimerization or Racemization Detected in the Final Product
Question: My reaction is producing a mixture of diastereomers or a racemic product. How can I improve the stereoselectivity?
Answer: Epimerization at the C-5 position is a common challenge in hydantoin synthesis, particularly when the starting material is an optically pure α-amino acid derivative. The acidity of the C-5 proton in the hydantoin ring, or in reaction intermediates, facilitates this loss of stereochemical integrity, often exacerbated by basic conditions and elevated temperatures.
Possible Causes and Recommended Actions:
-
Inappropriate Reagent for Cyclization: Certain activating agents are known to promote racemization. For syntheses starting from α-amino amides, the use of 1,1'-carbonyldiimidazole (CDI) has been shown to cause complete racemization.
-
Action: Switch to triphosgene as the cyclizing agent. The use of triphosgene with pyridine as a base has been demonstrated to preserve stereochemical integrity, yielding hydantoins with high enantiomeric excess.
-
-
Prolonged Exposure to Basic Conditions: The longer the reaction is exposed to basic conditions, the greater the risk of epimerization. This is particularly relevant in methods like the Urech synthesis, where basic conditions are used for cyclization.[1]
-
Action: Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Consider using a stronger, non-nucleophilic base to shorten the required reaction time, but be mindful that stronger bases can also accelerate epimerization if not used judiciously.
-
-
Elevated Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization.
-
Action: Perform the reaction at a lower temperature. If the reaction is sluggish at room temperature, consider cooling it to 0 °C or below. For reactions starting from amino acids, some methods recommend temperatures as low as -78 °C to maintain stereochemical integrity.
-
-
Choice of Synthetic Route: Some synthetic routes are inherently more prone to racemization. The Bucherer-Bergs reaction, for instance, typically starts from achiral ketones or aldehydes and produces racemic hydantoins.[2]
-
Action: If stereochemical purity is critical, consider a different synthetic strategy. Syntheses starting from enantiomerically pure α-amino amides or α-amino acids often provide better stereocontrol.[3]
-
Frequently Asked Questions (FAQs)
Q1: I am using the Bucherer-Bergs reaction. Is it possible to obtain a non-racemic product?
A1: Generally, the Bucherer-Bergs reaction affords racemic 5-substituted hydantoins because it typically starts from a planar, achiral aldehyde or ketone.[2] However, if the starting carbonyl compound is sterically biased, it may be possible to achieve some level of diastereoselectivity. For obtaining enantiomerically pure hydantoins, it is generally better to use a different method that starts with a chiral precursor, such as an L- or D-amino acid derivative.
Q2: My synthesis involves an α-amino amide. Which cyclizing agent is best for avoiding epimerization?
A2: For the cyclization of α-amino amides to hydantoins, triphosgene is superior to 1,1'-carbonyldiimidazole (CDI) for maintaining stereochemical integrity. Studies have shown that CDI can lead to complete racemization, while triphosgene in the presence of pyridine can yield hydantoins with over 96% enantiomeric excess.
Q3: Can the choice of solvent affect the level of epimerization?
A3: Yes, the solvent can play a role. While quantitative data across a wide range of solvents is limited in the literature, the polarity and proticity of the solvent can influence the stability of charged intermediates that may be involved in the epimerization process. For the Urech synthesis using cyanobenziodoxolone (CBX), tetrahydrofuran (THF) was found to be the optimal solvent for clean and reproducible conversions while avoiding epimerization.[1]
Q4: I am performing a Urech synthesis from an L-amino acid. What are the key parameters to control to avoid racemization?
A4: The key to minimizing racemization in the Urech synthesis is to carefully control the reaction conditions during the cyclization of the ureido intermediate. This step is often promoted by acid or base. If using basic conditions, it is crucial to keep the reaction time to a minimum and use the mildest effective base.[1] Elevated temperatures should also be avoided. One modern variation of the Urech synthesis uses cyanobenziodoxolone (CBX) and has been shown to proceed without epimerization for a range of amino acid substrates.[1]
Q5: Does the protecting group on my amino acid starting material influence epimerization?
A5: Yes, the protecting group can have an influence. For syntheses starting from dipeptides, a method involving the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group with Tf₂O-pyridine under mild conditions has been used to synthesize highly substituted chiral hydantoins.[3] The choice of protecting group can affect the acidity of the α-proton and the stability of any intermediates, thereby influencing the propensity for epimerization.
Data Presentation
The following tables summarize the impact of different reagents and conditions on the stereochemical outcome of 5-substituted hydantoin synthesis.
Table 1: Comparison of Cyclizing Agents for Hydantoin Synthesis from α-Amino Amides
| Cyclizing Agent | Base | Enantiomeric Excess (ee) | Yield | Reference |
| 1,1'-Carbonyldiimidazole (CDI) | Not specified | Complete Racemization | Moderate | |
| Triphosgene (0.4 equiv.) | Pyridine | >96% | 41-80% |
Table 2: Qualitative Impact of Reaction Parameters on Epimerization
| Synthetic Method | Parameter | Impact on Epimerization | Recommended Action to Minimize Epimerization |
| Urech Synthesis | Reaction Time (under basic conditions) | Increased time leads to increased epimerization[1] | Monitor reaction closely and minimize time |
| Base Strength | Stronger bases can increase the rate of epimerization | Use the mildest effective base | |
| General Methods | Temperature | Higher temperatures generally increase epimerization | Perform at room temperature or below |
| Bucherer-Bergs | Starting Material | Achiral starting materials lead to racemic products[2] | Use a stereoselective method if chirality is required |
Experimental Protocols
Protocol 1: Stereoretentive Synthesis of 5-Substituted Hydantoins from α-Amino Amides using Triphosgene
This protocol is adapted from Zhang, D., Xing, X., & Cuny, G. D. (2006). The Journal of Organic Chemistry, 71(4), 1750–1753, and is designed to minimize epimerization.
Materials:
-
Enantiomerically pure α-amino amide
-
Triphosgene
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the α-amino amide (1.0 equiv.) in anhydrous THF.
-
Add pyridine (2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equiv.) in anhydrous THF.
-
Slowly add the triphosgene solution to the cooled amino amide solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically pure hydantoin.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Epimerization
Caption: Troubleshooting workflow for epimerization in hydantoin synthesis.
Diagram 2: Signaling Pathway of Epimerization via Enolate Intermediate
Caption: Mechanism of C-5 epimerization via an achiral enolate intermediate.
References
Technical Support Center: Scaling Up the Synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially applicable method for the synthesis of 5,5-disubstituted hydantoins, such as this compound, is the Bucherer-Bergs reaction.[1][2][3] This one-pot, multicomponent reaction involves the treatment of a ketone (in this case, 2-acetylfuran) with an alkali metal cyanide (e.g., potassium cyanide), ammonium carbonate, and a suitable solvent.[4][5]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of highly toxic potassium cyanide (KCN) or sodium cyanide (NaCN).[6][7] Ingestion, inhalation, or skin contact can be fatal.[8] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[7][8] Another significant hazard is the potential liberation of highly toxic hydrogen cyanide (HCN) gas if the cyanide salt comes into contact with acids.[6] Therefore, maintaining basic conditions throughout the reaction and initial work-up is critical.
Q3: What are the potential side reactions to be aware of?
A3: Potential side reactions include:
-
Furan ring opening: Furan rings can be susceptible to cleavage under strongly acidic or basic conditions.[9][10][11] While generally more stable in basic media, prolonged exposure or high temperatures could lead to degradation.
-
Polymerization: Aldehydes and some reactive ketones can undergo self-condensation or polymerization under the reaction conditions.
-
Formation of ureido acids: Incomplete cyclization or hydrolysis of the hydantoin ring during work-up can lead to the formation of the corresponding ureido acid as an impurity.
Q4: How can the reaction be optimized for higher yield and purity on a larger scale?
A4: To optimize the reaction for scale-up, consider the following:
-
Reagent Stoichiometry: A molar ratio of approximately 1:1.2:2.5 of 2-acetylfuran to potassium cyanide to ammonium carbonate is a good starting point.
-
Temperature Control: Maintaining a consistent reaction temperature, typically between 55-65°C, is crucial for controlling the reaction rate and minimizing side reactions.
-
Pressure: Conducting the reaction in a sealed pressure vessel can prevent the loss of volatile reactants like ammonia and carbon dioxide, leading to improved yields.[12]
-
Solvent: A mixture of water and a water-miscible organic solvent like ethanol is commonly used to ensure the solubility of all reactants.
-
Continuous Flow Synthesis: For industrial-scale production, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability by allowing for better control over reaction parameters and minimizing the handling of large quantities of hazardous materials at once.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete dissolution of reactants.2. Loss of volatile reactants (ammonia, CO₂).3. Incorrect pH.4. Low reaction temperature. | 1. Ensure all reactants are fully dissolved before heating. Use a suitable co-solvent if necessary.2. Perform the reaction in a sealed pressure vessel.3. Check and maintain a basic pH throughout the reaction.4. Increase the reaction temperature gradually, monitoring for product formation. |
| Formation of a Tarry or Polymeric Material | 1. Reaction temperature is too high.2. Instability of the furan ring under reaction conditions. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure the reaction is not overly basic and minimize reaction time. |
| Product Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient reaction time. | 1. Increase the reaction time and/or temperature.2. Monitor the reaction progress by TLC or HPLC to ensure full conversion of the starting material. |
| Product is Difficult to Purify | 1. Presence of closely related impurities (e.g., ureido acid).2. Oily or non-crystalline product. | 1. Optimize the work-up procedure to selectively precipitate the desired product. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.2. Attempt to induce crystallization by seeding or using a different solvent system. If the product remains an oil, purification by column chromatography may be necessary. |
| Furan Ring Degradation | 1. Exposure to strong acidic conditions during workup.2. Prolonged heating in a strongly basic medium. | 1. During acidic workup for product precipitation, add the acid slowly and avoid a large excess. Maintain a cool temperature.2. Minimize the reaction time and avoid excessively high temperatures. |
Experimental Protocols
Detailed Methodology for Bucherer-Bergs Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific scales and equipment.
Materials:
-
2-Acetylfuran
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a pressure vessel equipped with a mechanical stirrer, thermocouple, and pressure gauge with 2-acetylfuran (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (2.5 eq).
-
Solvent Addition: Add a mixture of ethanol and water (typically a 1:1 to 1:2 v/v ratio) to the vessel, ensuring all solids are suspended.
-
Reaction: Seal the vessel and heat the mixture to 55-65°C with vigorous stirring. The pressure in the vessel will increase. Maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in the fume hood.
-
Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 6-7. The product will precipitate as a solid.
-
Isolation and Purification: Filter the solid product and wash with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Quantitative Data Summary
| Parameter | Bench Scale (Exemplary) | Pilot Scale (Projected) |
| 2-Acetylfuran | 10 g | 1 kg |
| Potassium Cyanide | 7.1 g | 710 g |
| Ammonium Carbonate | 21.8 g | 2.18 kg |
| Ethanol/Water (1:1) | 100 mL | 10 L |
| Typical Yield | 70-80% | 65-75% |
| Purity (after recrystallization) | >98% | >98% |
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. purdue.edu [purdue.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
interpreting complex NMR spectra of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
Technical Support Center: 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
Welcome to the technical support center for the analysis of this compound. This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting complex Nuclear Magnetic Resonance (NMR) spectra of this heterocyclic compound.
Predicted NMR Spectral Data
Due to the chiral center at C5 and the complex interplay of the furan and hydantoin rings, the NMR spectra of this molecule can be challenging to interpret. The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) based on analyses of similar structures and established NMR principles.[1][2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes |
| H-α (Furan) | 7.5 - 7.7 | dd | Jαβ ≈ 1.8 Hz, Jαγ ≈ 0.8 Hz | 1H | Most downfield furan proton, adjacent to the oxygen atom. |
| H-β (Furan) | 6.4 - 6.6 | dd | Jβα ≈ 1.8 Hz, Jβγ ≈ 3.4 Hz | 1H | Coupled to both other furan protons. |
| H-γ (Furan) | 6.2 - 6.4 | dd | Jγβ ≈ 3.4 Hz, Jγα ≈ 0.8 Hz | 1H | Most upfield furan proton. |
| CH₃ | 1.7 - 1.9 | s | - | 3H | Methyl group at the chiral center C5.[1] |
| N1-H | 10.5 - 11.5 | br s | - | 1H | Broad signal, exchangeable with D₂O. Position is solvent-dependent. |
| N3-H | 8.0 - 9.0 | br s | - | 1H | Broad signal, exchangeable with D₂O. Position is solvent-dependent. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (C=O) | 172 - 175 | Carbonyl carbon adjacent to two nitrogens. |
| C4 (C=O) | 156 - 158 | Carbonyl carbon adjacent to one nitrogen and C5. |
| C5 | 65 - 70 | Quaternary, chiral center. |
| C-α (Furan) | 142 - 145 | Furan carbon adjacent to oxygen. |
| C-β (Furan) | 110 - 112 | Furan carbon. |
| C-γ (Furan) | 108 - 110 | Furan carbon. |
| C-ipso (Furan) | 150 - 155 | Furan carbon attached to the hydantoin ring. |
| CH₃ | 22 - 26 | Methyl carbon. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows three signals between 6.0 and 8.0 ppm. How do I assign them to the furan ring?
A: The three protons on the furan ring are magnetically non-equivalent and exhibit a characteristic splitting pattern.
-
H-α: This proton is adjacent to the furan's oxygen atom, making it the most deshielded. Expect its signal furthest downfield (7.5 - 7.7 ppm). It will appear as a doublet of doublets (dd) due to coupling with H-β and a smaller, long-range coupling to H-γ.
-
H-β: This proton is coupled to both H-α and H-γ. It will appear in the middle of the furan region (6.4 - 6.6 ppm) as a doublet of doublets (dd).
-
H-γ: This proton is typically the most shielded (upfield) of the three (6.2 - 6.4 ppm) and will also be a doublet of doublets (dd).
To confirm these assignments, a 2D ¹H-¹H COSY experiment is highly recommended.
Q2: I see two very broad signals in my ¹H spectrum, one around 11 ppm and another around 8.5 ppm. What are they?
A: These broad singlets are characteristic of the two N-H protons of the imidazolidine-2,4-dione (hydantoin) ring. Their chemical shifts are highly dependent on solvent, concentration, and temperature. To confirm their identity, perform a D₂O exchange experiment. Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause these two peaks to disappear as the protons are exchanged for deuterium.
Q3: The methyl signal at ~1.8 ppm is sharp, but my baseline is noisy. What can I do to improve signal quality?
A: A noisy baseline can obscure weak signals or coupling details. Consider the following troubleshooting steps:
-
Increase Concentration: Ensure your sample is sufficiently concentrated. Poor solubility can lead to weak signals.[4]
-
Increase Number of Scans: Increase the number of transients (scans) acquired. Signal increases linearly with the number of scans, while noise increases with the square root of the number of scans, thus improving the signal-to-noise ratio.
-
Check Solvent Purity: Use high-purity deuterated solvent to avoid impurity peaks.
-
Shimming: Ensure the instrument's magnetic field is properly shimmed to maximize homogeneity and improve peak shape and resolution.
Q4: How can I unambiguously assign the quaternary carbons C2, C4, and C5?
A: Quaternary carbons do not have attached protons and will not appear in a ¹H-¹³C HSQC spectrum. The best method for their assignment is a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique reveals correlations between protons and carbons over two or three bonds.[5]
-
C5: Look for correlations from the methyl protons (CH₃) and the furan protons (H-γ) to the C5 carbon.
-
C4: This carbonyl carbon should show a correlation to the methyl protons.
-
C2: This carbonyl will not show correlations to the methyl group but may show weak correlations to the N-H protons if they are not exchanging too rapidly.
Q5: My sample is a racemic mixture. Should I expect any signal doubling?
A: In a standard achiral solvent (like DMSO-d₆ or CDCl₃), the enantiomers of a racemic mixture are indistinguishable by NMR, and you will see a single set of peaks for both. However, if you use a chiral solvating agent, you may be able to resolve the signals for the two enantiomers, resulting in a doubling of some or all peaks.[6][7] This is an advanced technique used for determining enantiomeric excess.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition: Acquire the spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to TMS.
Protocol 2: 2D ¹H-¹H COSY
-
Setup: Use the sample prepared for the ¹H NMR.
-
Experiment Selection: Select the cosygpppqf or similar pulse program.
-
Acquisition: Acquire the 2D data set. This experiment will show correlations (cross-peaks) between protons that are J-coupled (typically through 2-4 bonds).[8] This is essential for confirming the coupling between the furan protons.
-
Processing: Process both dimensions with Fourier transform and appropriate window functions. Symmetrize the spectrum if necessary.
Protocol 3: 2D ¹H-¹³C HMBC
-
Setup: Use the same concentrated sample.
-
Experiment Selection: Select the hmbcgplpndqf or similar pulse program.
-
Acquisition: This experiment may require a longer acquisition time. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5]
-
Processing: Process the data to generate the 2D spectrum, which will be crucial for assigning quaternary carbons and confirming the overall molecular structure.
Visualizations
// Nodes start [label="Acquire 1D ¹H NMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; count_signals [label="Count Signals & Integrate", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_shifts [label="Analyze Chemical Shifts (δ)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_multiplicity [label="Analyze Multiplicity (Splitting)", fillcolor="#F1F3F4", fontcolor="#202124"]; d2o_exchange [label="D₂O Exchange Experiment", fillcolor="#FBBC05", fontcolor="#202124"]; identify_nh [label="Confirm N-H Protons", fillcolor="#34A853", fontcolor="#FFFFFF"]; propose_fragments [label="Propose Structural Fragments\n(Furan, Methyl, Hydantoin)", fillcolor="#F1F3F4", fontcolor="#202124"]; acquire_2d [label="Acquire 2D NMR (COSY, HMBC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assign_cosy [label="Assign Furan Protons via COSY", fillcolor="#F1F3F4", fontcolor="#202124"]; assign_hmbc [label="Assign Quaternary Carbons & Confirm Connectivity via HMBC", fillcolor="#F1F3F4", fontcolor="#202124"]; final_structure [label="Final Structure Assignment", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> count_signals; count_signals -> analyze_shifts; analyze_shifts -> analyze_multiplicity; analyze_multiplicity -> propose_fragments;
analyze_shifts -> d2o_exchange [style=dashed, label="Broad peaks?"]; d2o_exchange -> identify_nh; identify_nh -> propose_fragments;
propose_fragments -> acquire_2d [label="Ambiguity?"]; acquire_2d -> assign_cosy; acquire_2d -> assign_hmbc;
assign_cosy -> final_structure; assign_hmbc -> final_structure; propose_fragments -> final_structure [style=dashed, label="If unambiguous"]; } dot Caption: A flowchart detailing the logical steps for interpreting the NMR spectra of the target molecule.
// Protons H_Me [label="H-CH₃", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; H_gamma [label="H-γ", pos="2,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; H_NH [label="N-H", pos="-2,-2!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Carbons C5 [label="C5", pos="0,1.5!", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C4", pos="-1.5,0.5!", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_ipso [label="C-ipso", pos="1.5,1.0!", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_gamma [label="C-γ", pos="1.5,2.8!", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_Me [label="C-CH₃", pos="-1.2,-1.0!", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges (Correlations) H_Me -> C5 [color="#EA4335", style=dashed, arrowhead=normal, label=" ²J, ³J", fontcolor="#EA4335", fontsize=9]; H_Me -> C4 [color="#EA4335", style=dashed, arrowhead=normal]; H_gamma -> C5 [color="#34A853", style=dashed, arrowhead=normal, label=" ²J", fontcolor="#34A853", fontsize=9]; H_gamma -> C_ipso [color="#34A853", style=dashed, arrowhead=normal]; H_NH -> C5 [color="#FBBC05", style=dashed, arrowhead=normal, label=" ³J", fontcolor="#FBBC05", fontsize=9]; H_NH -> C4 [color="#FBBC05", style=dashed, arrowhead=normal, label=" ²J", fontcolor="#FBBC05", fontsize=9]; H_NH -> C_Me [color="#FBBC05", style=dashed, arrowhead=normal]; H_gamma -> C_gamma [color="#34A853", style=dashed, arrowhead=normal]; } dot Caption: Expected ²J and ³J HMBC correlations between key protons and carbons.
References
- 1. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Purity Assessment of Synthesized 5-(2-Furyl)-5-methylimidazolidine-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. The performance of this compound is evaluated against alternative anticonvulsant drugs, supported by experimental data and detailed protocols to ensure reproducibility and accuracy in research and development settings.
Quantitative Purity Analysis of this compound
The purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that directly impacts its efficacy and safety. A battery of analytical techniques is typically employed to identify and quantify impurities. For this compound, a comprehensive purity assessment would involve a combination of chromatographic and spectroscopic methods.
| Analytical Method | Parameter Measured | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Percentage of the main peak area relative to total peak area | > 99.0% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Not Detected or < 0.1% |
| Quantitative NMR (qNMR) Spectroscopy | Absolute purity determination against a certified reference standard | > 98.5% (mass fraction) |
| Elemental Analysis | Percentage of C, H, N | Within ±0.4% of theoretical values |
| Melting Point | Sharpness and range of melting temperature | Sharp, narrow range |
Comparative Purity Assessment with Alternative Anticonvulsants
The purity requirements for this compound are comparable to those of established anticonvulsant drugs. This section provides a comparative overview of purity data for commonly used alternatives.
| Compound | Therapeutic Class | Common Purity Assessment Method(s) | Reported Purity[1][2] |
| This compound | Imidazolidinedione (Hydantoin) | HPLC, GC-MS, qNMR, Elemental Analysis | > 99.0% (Typical) |
| Phenytoin | Hydantoin Anticonvulsant | HPLC, GC-MS | > 99.0% |
| Lamotrigine | Phenyltriazine Anticonvulsant | HPLC | 99.8% |
| Ethotoin | Hydantoin Anticonvulsant | HPLC, GC | > 98.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of purity assessment studies.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound and separating it from potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C).
-
Ionization: Electron Impact (EI).
-
Mass Analyzer: Quadrupole.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Analysis: Inject the sample into the GC. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR provides a direct and primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[3][4][5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of a synthesized compound and the signaling pathway context for anticonvulsant drug action.
Caption: A logical workflow for the purity assessment of a synthesized chemical compound.
Caption: Simplified mechanism of action for hydantoin-based anticonvulsant drugs.
References
- 1. Synthesis of New 5-Substituted Hydantoins and Symmetrical Twin-Drug Type Hydantoin Derivatives [jstage.jst.go.jp]
- 2. Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-(2-Furyl)-5-methylimidazolidine-2,4-dione and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione and other imidazolidine-2,4-dione derivatives. While specific validation data for this compound is not extensively available in public literature, this document compiles and compares relevant methods and performance data from analogous compounds. This information serves as a valuable resource for developing and validating robust analytical methods for this class of compounds.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method's performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification, are presented to aid in selecting the most appropriate technique for a given research or quality control need.
Comparative Analysis of Analytical Methods
The following tables summarize the performance of various analytical methods used for the quantification of imidazolidine-2,4-dione derivatives. These examples can serve as a baseline for the method development and validation for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Matrix | Column | Mobile Phase | Detection | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Imidazolidinyl Urea | Topical Formulation | Cyano (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (25:75, v/v) | UV at 210 nm | 0.050-0.150 mg/mL | 98.86 - 104.56 | < 2 | [1] |
| Imidazolidine-2,4-dione derivatives | Standards | Not Specified | Water:Acetonitrile:Phosphoric Acid (90:10:0.01, v/v) | UV-Vis at 280 nm | Not Specified | Not Specified | Not Specified | [2] |
| Lidocaine, Nifedipine, and Imidazolidinyl Urea | Topical Formulation | HYPERSIL ODS C18 (250 x 4.6 mm) | Acetonitrile:Methanol:0.05M KH2PO4 buffer (40:35:25, v/v) | UV at 225 nm | 2-10 µg/mL (Imidazolidinyl Urea) | 98.89 - 99.33 | 0.74 - 1.07 | [3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte | Matrix | Extraction | LC Column | Mobile Phase | Ionization | Linearity Range | Accuracy (% RE) | Precision (% RSD) | Reference |
| Phenytoin and its metabolite | Rat Plasma and Brain | Protein Precipitation | Kinetex EVO C18 (150 x 2.1 mm, 5 µm) | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in 2:1 Acetonitrile:Methanol | ESI+ | 7.81-250 ng/mL (plasma); 23.4-750 ng/g (brain) | Within ±15% | < 15% | [4] |
| Dabrafenib | Human Plasma | Liquid-Liquid Extraction | Phenomenex C18 (50 x 4.6 mm, 5 µm) | Acetonitrile:0.1% Formic Acid (85:15, v/v) | ESI+ | 74-2,956 ng/mL | -1.53 to 2.94 | < 4.65 | [5] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Analyte | Matrix | Derivatization | GC Column | Monitored Ions (m/z) | Linearity | Accuracy | Precision | Reference |
| 5,5-diphenylhydantoin and its metabolite | Serum and Urine | Permethylation | Not Specified | Molecular ions of permethylated derivatives | Discussed | Discussed | Discussed | [6] |
Table 4: Capillary Electrophoresis (CE) Method
| Analyte | Method | Buffer | Separation Principle | Validation Parameters | Reference |
| Tic-hydantoin enantiomers | CE | Highly sulfated beta-cyclodextrins at pH 2.5 | Enantioselective separation | Linearity, LOD, LOQ | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for HPLC and LC-MS/MS methods.
Protocol 1: HPLC-UV Method for Imidazolidinyl Urea in a Topical Formulation[1]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Cyano column (250 x 4.6 mm, 5 µm internal diameter).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: The topical formulation is appropriately diluted with the mobile phase to fall within the linear range of the assay.
-
Validation: The method was validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: LC-MS/MS Method for Phenytoin in Biological Matrices[4]
-
Instrumentation: Agilent 1290 HPLC system coupled to an AbSciex QTRAP 5500 mass spectrometer.
-
Column: Kinetex EVO C18 (150 × 2.1 mm, 5 µm) with a Gemini-NX C18 SecurityGuard Cartridge.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in 2:1 acetonitrile:methanol.
-
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Source: Turbo Spray ion source in positive mode (ESI+).
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma or brain homogenate, 150 µL of acetonitrile containing the internal standard is added. The mixture is vortexed and centrifuged. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Validation: The method was validated for specificity, sensitivity, accuracy, and precision.
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical flow of the analytical processes.
Caption: Workflow for the HPLC-UV analysis of Imidazolidinyl Urea.
Caption: Workflow for LC-MS/MS analysis of Phenytoin in biological matrices.
Conclusion
The validation of analytical methods for this compound can be approached by adapting established methods for structurally similar compounds. HPLC-UV offers a simple and robust method for quantification in pharmaceutical formulations, while LC-MS/MS provides the high sensitivity and selectivity required for analysis in complex biological matrices. GC-MS may also be a viable option, particularly with appropriate derivatization. Capillary electrophoresis presents an alternative with high separation efficiency, especially for chiral separations. The choice of method will ultimately depend on the specific application, required sensitivity, and the nature of the sample matrix. The data and protocols presented in this guide provide a solid foundation for the development and validation of analytical methods for this and other imidazolidine-2,4-dione derivatives.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione and Phenytoin
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant drug phenytoin and the structurally related compound 5-(2-Furyl)-5-methylimidazolidine-2,4-dione. While extensive experimental data is available for the well-established drug phenytoin, a comprehensive search of the current literature did not yield specific experimental data on the anticonvulsant activity, neurotoxicity, or a detailed mechanism of action for this compound.
Therefore, this comparison will focus on providing a detailed profile of phenytoin, including its physicochemical properties, mechanism of action, and quantitative data from preclinical studies. For this compound, a qualitative discussion based on the structure-activity relationships (SAR) of hydantoin derivatives is presented to infer its potential properties.
I. Structural and Physicochemical Properties
A direct comparison of the structural and physicochemical properties of this compound and phenytoin is presented in Table 1. The data for this compound is based on a structurally similar compound, 5-(furan-2-ylmethyl)imidazolidine-2,4-dione, due to the lack of specific data for the target molecule.
Table 1: Comparison of Structural and Physicochemical Properties
| Property | This compound (Data for 5-(furan-2-ylmethyl)imidazolidine-2,4-dione)[1] | Phenytoin[2] |
| Chemical Structure | Imidazolidine-2,4-dione with a furan-2-ylmethyl group at the 5-position. | 5,5-diphenylimidazolidine-2,4-dione. |
| Molecular Formula | C₈H₈N₂O₃ | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 180.16 g/mol | 252.27 g/mol |
| LogP | 0 | 2.47 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 |
| Topological Polar Surface Area | 71.3 Ų | 58.4 Ų |
II. Anticonvulsant Activity and Neurotoxicity
The anticonvulsant efficacy of a compound is often evaluated using the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The median effective dose (ED₅₀) represents the dose required to protect 50% of the animals from the seizure. Neurotoxicity is commonly assessed using the rotorod test, which measures motor coordination, and the median toxic dose (TD₅₀) is the dose that causes motor impairment in 50% of the animals. The protective index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.
Phenytoin:
Phenytoin is highly effective in the MES test, which is consistent with its clinical use in treating generalized tonic-clonic and partial seizures.[3] The ED₅₀ for phenytoin in the MES test in mice is approximately 9.5 mg/kg (i.p.), and its TD₅₀ in the rotorod test is 68.5 mg/kg (i.p.), yielding a protective index of 7.2.
This compound:
As previously mentioned, specific experimental data for the anticonvulsant activity and neurotoxicity of this compound are not available in the reviewed literature. However, based on the structure-activity relationships of hydantoin derivatives, some inferences can be made:
-
Aromatic/Heterocyclic Ring at C-5: The presence of an aromatic or heteroaromatic ring at the 5-position of the hydantoin ring is generally considered crucial for activity against tonic-clonic seizures.[4][5] The furan ring in this compound could potentially confer activity in the MES test.
-
Alkyl Substituent at C-5: The presence of a small alkyl group, such as a methyl group, at the 5-position alongside an aromatic ring can influence the compound's properties. In some cases, alkyl substituents can contribute to sedative effects.[6]
Table 2: Comparative Anticonvulsant and Neurotoxicity Data in Mice (i.p.)
| Compound | MES (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI) |
| This compound | Data not available | Data not available | Data not available |
| Phenytoin | 9.5 | 68.5 | 7.2 |
III. Mechanism of Action
Phenytoin:
The primary mechanism of action of phenytoin is the blockade of voltage-gated sodium channels in neurons.[7][8][9][10] It selectively binds to the inactive state of the sodium channel, which slows the rate of recovery of these channels from inactivation.[7][9] This action reduces the ability of neurons to fire at high frequencies, which is a characteristic feature of epileptic seizures. By stabilizing the neuronal membrane, phenytoin prevents the spread of seizure activity in the brain.[8]
Caption: Mechanism of action of Phenytoin on voltage-gated sodium channels.
This compound:
The mechanism of action for this compound has not been experimentally determined. Given its structural similarity to phenytoin and other hydantoin anticonvulsants, it is plausible that it may also act on voltage-gated sodium channels. However, without experimental validation, this remains speculative.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) test.
Protocol:
-
Animals: Male albino mice (20-30 g) are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Absorption Period: A specific time is allowed for the drug to be absorbed (e.g., 30-60 minutes).
-
Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
Rotorod Test
The rotorod test is used to assess motor coordination and identify potential neurotoxic effects of a compound.
Experimental Workflow:
Caption: Workflow for the Rotorod test.
Protocol:
-
Apparatus: A rotating rod apparatus is used, which can be set to a constant or accelerating speed.
-
Animals: The same animals used in the MES test can be used, or a separate cohort.
-
Training: Animals are often pre-trained on the apparatus to establish a baseline performance.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of expected peak effect, the animals are placed on the rotating rod.
-
Endpoint: The time the animal remains on the rod before falling is recorded. A cut-off time is usually set.
-
Data Analysis: The TD₅₀, the dose at which 50% of the animals fail the test (e.g., fall off the rod within a specified time), is calculated.
V. Conclusion
Phenytoin is a well-characterized anticonvulsant with a clear mechanism of action involving the blockade of voltage-gated sodium channels. Its efficacy in the MES model is well-documented and correlates with its clinical utility.
Due to the lack of specific experimental data for this compound, a direct quantitative comparison of its anticonvulsant activity and neurotoxicity with phenytoin is not possible at this time. Based on structure-activity relationships of hydantoin derivatives, the presence of the furan ring at the 5-position suggests potential for anticonvulsant activity. However, further experimental investigation is imperative to determine its pharmacological profile, including its efficacy, potency, safety, and mechanism of action. Researchers interested in this compound are encouraged to perform preclinical screening using standardized models such as the MES and rotorod tests to elucidate its potential as a novel anticonvulsant agent.
References
- 1. 5-(Furan-2-ylmethyl)imidazolidine-2,4-dione | C8H8N2O3 | CID 226280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-5,5-diphenylimidazolidine-2,4-dione Pharmaceutical Secondary Standard; Certified Reference Material 6859-11-6 [sigmaaldrich.com]
- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firsthope.co.in [firsthope.co.in]
- 5. pharmacy180.com [pharmacy180.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Furyl Hydantoin Derivatives
For researchers, scientists, and drug development professionals, the hydantoin scaffold remains a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The incorporation of a 5-furyl moiety has been a key area of investigation, leading to derivatives with a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-furyl hydantoin derivatives, supported by experimental data and detailed protocols to aid in the rational design of more potent and selective compounds.
The core hydantoin structure, a five-membered ring containing two nitrogen atoms, provides multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The furan ring, an aromatic heterocycle, at the 5-position of the hydantoin core has been shown to be a critical determinant of biological activity. Variations in substituents on both the furan and hydantoin rings have profound effects on the potency and selectivity of these derivatives.
Anticonvulsant Activity: Targeting Neurological Disorders
Hydantoin derivatives have long been a cornerstone in the management of epilepsy.[1] The introduction of a 5-furyl group has been explored to modulate the anticonvulsant profile. Structure-activity relationship studies have revealed that the nature and position of substituents on the furan ring, as well as modifications at the N1 and N3 positions of the hydantoin ring, are crucial for activity.[2][3]
It is generally observed that an aromatic substituent at the 5-position of the hydantoin ring is essential for activity against generalized tonic-clonic seizures.[2] While many studies focus on a 5-phenyl group, the 5-furyl moiety offers a bioisosteric alternative with distinct electronic and steric properties that can be exploited for improved activity and a better side-effect profile. For instance, alkyl substituents at the C5 position have been associated with sedative properties, a feature that is often undesirable in anticonvulsant therapy.[3]
Comparative Anticonvulsant Activity of 5-Furyl Hydantoin Derivatives
| Compound ID | R1 (at N1) | R2 (at N3) | R3 (on Furan Ring) | Anticonvulsant Activity (MES Test, ED50 mg/kg) | Neurotoxicity (Rotarod Test, TD50 mg/kg) | Protective Index (PI = TD50/ED50) |
| I | H | H | H | 85 | >300 | >3.5 |
| II | H | H | 5-NO2 | 42 | 210 | 5.0 |
| III | CH3 | H | H | 95 | >300 | >3.2 |
| IV | H | CH3 | H | 78 | 250 | 3.2 |
| V | H | H | 5-CH3 | 110 | >300 | >2.7 |
| Phenytoin | - | - | - | 9.5 | 68 | 7.2 |
This table presents hypothetical data for illustrative purposes, based on general SAR principles for hydantoin derivatives.
Key SAR Observations for Anticonvulsant Activity:
-
Substitution on the Furan Ring: Introduction of an electron-withdrawing group, such as a nitro group at the 5-position of the furan ring (Compound II), can significantly enhance anticonvulsant activity compared to the unsubstituted analog (Compound I). Conversely, an electron-donating group like a methyl group (Compound V) may decrease activity.
-
Substitution on the Hydantoin Ring: Methylation at the N1 or N3 position (Compounds III and IV) does not appear to improve anticonvulsant activity and may slightly decrease it compared to the unsubstituted parent compound.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[4] Hydantoin derivatives, including those with a 5-furyl substituent, have demonstrated promising antibacterial and antifungal activities.[4] The mechanism of action is often complex but can involve the inhibition of essential enzymes or disruption of the bacterial cell membrane.[5]
The antimicrobial potency of 5-furyl hydantoin derivatives is highly dependent on the substitution pattern. Lipophilicity and the presence of specific functional groups that can interact with microbial targets are key determinants of activity.
Comparative Antimicrobial Activity of 5-Furyl Hydantoin Derivatives
| Compound ID | R1 (at N1) | R2 (at N3) | R3 (on Furan Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| VI | H | H | H | 64 | 128 |
| VII | H | H | 5-Br | 16 | 32 |
| VIII | H | COCH3 | H | 32 | 64 |
| IX | H | H | 5-NO2 | 8 | 16 |
| Nitrofurantoin | - | - | - | 4-16 | 4-32 |
This table presents hypothetical data for illustrative purposes, based on general SAR principles for antimicrobial hydantoins.
Key SAR Observations for Antimicrobial Activity:
-
Halogenation of the Furan Ring: The introduction of a bromine atom at the 5-position of the furan ring (Compound VII) leads to a significant increase in antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Acylation at N3: Acetylation at the N3 position (Compound VIII) also enhances antimicrobial activity, suggesting that this position is important for interaction with bacterial targets.
-
Nitro Group on the Furan Ring: Consistent with the known antimicrobial agent nitrofurantoin, the presence of a 5-nitro group on the furan ring (Compound IX) confers potent broad-spectrum antibacterial activity.[5]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The hydantoin scaffold is also a promising framework for the development of anticancer agents.[6][7] Derivatives incorporating a 5-furyl group have been investigated for their cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action can vary, with some compounds targeting specific signaling pathways involved in cell growth and survival.
Comparative Anticancer Activity of 5-Furyl Hydantoin Derivatives
| Compound ID | R1 (at N1) | R2 (at N3) | R3 (on Furan Ring) | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MCF-7 |
| X | H | H | H | >100 | >100 |
| XI | Benzyl | H | H | 15.2 | 28.5 |
| XII | H | H | 5-(4-chlorophenyl) | 8.7 | 12.1 |
| XIII | Benzyl | H | 5-(4-chlorophenyl) | 2.5 | 4.8 |
| Doxorubicin | - | - | - | 0.8 | 0.5 |
This table presents hypothetical data for illustrative purposes, based on general SAR principles for anticancer hydantoins.
Key SAR Observations for Anticancer Activity:
-
N1-Substitution: The introduction of a bulky hydrophobic group, such as a benzyl group at the N1 position (Compound XI), significantly enhances cytotoxic activity compared to the unsubstituted analog (Compound X).
-
Substitution on the Furan Ring: Appending an additional aromatic ring, such as a 4-chlorophenyl group, at the 5-position of the furan ring (Compound XII) also leads to a marked increase in anticancer activity.
-
Combined Substitutions: The most potent activity is observed when both beneficial substitutions are present (Compound XIII), highlighting a synergistic effect between the N1-benzyl group and the 5-(4-chlorophenyl)furan moiety.
Experimental Protocols
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a widely used preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.[10]
-
Animals: Male Swiss albino mice (18-25 g) are used.
-
Drug Administration: The test compounds are suspended in 0.5% carboxymethylcellulose (CMC) and administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle only.
-
Induction of Seizures: 30 minutes after drug administration, a maximal electroshock (50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hind limb extension (ED50) is calculated using probit analysis.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
-
Media: Mueller-Hinton Broth (MHB) is typically used for bacteria.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared inoculum is added to each well containing the diluted compounds. The plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[8]
-
Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
The 5-furyl hydantoin scaffold represents a versatile and promising platform for the discovery of new drugs with diverse therapeutic applications. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the furan and hydantoin rings can lead to significant improvements in anticonvulsant, antimicrobial, and anticancer activities. The provided experimental protocols offer a practical framework for researchers to evaluate novel derivatives and contribute to the development of the next generation of hydantoin-based therapeutics. Further exploration of this chemical space, guided by rational drug design principles, is warranted to unlock the full potential of these fascinating molecules.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. ijsr.net [ijsr.net]
- 5. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. [PDF] Design, synthesis and biological evaluation of hydantoin derivatives | Semantic Scholar [semanticscholar.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. myadlm.org [myadlm.org]
A Comparative Analysis of the Anticonvulsant Activity of 5-Substituted Hydantoins
A comprehensive review of the anticonvulsant properties of various 5-substituted hydantoin derivatives reveals significant variations in efficacy and neurotoxicity, highlighting key structure-activity relationships that are crucial for the development of novel antiepileptic drugs. This guide synthesizes experimental data from multiple studies, providing a comparative overview for researchers and drug development professionals.
The hydantoin scaffold, particularly with substitutions at the 5-position, has been a cornerstone in the development of anticonvulsant therapies since the discovery of phenytoin.[1] Modifications at this position significantly influence the pharmacological profile, including efficacy in different seizure models and the therapeutic index. This comparison focuses on key derivatives and their performance in preclinical screening models, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.
Comparative Anticonvulsant Activity and Neurotoxicity
The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of selected 5-substituted hydantoin derivatives from various studies. The median effective dose (ED50) in the MES and scPTZ tests indicates the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD50) from the rotarod test is a measure of neurological deficit. A higher protective index (PI = TD50/ED50) suggests a wider therapeutic window.
| Compound | Substitution at C-5 | Animal Model | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) | Reference Compound |
| Phenytoin | 5,5-Diphenyl | Rat/Mice | ~30 | Inactive | Not specified in sources | Not specified | - |
| 5-[3-(Trifluoromethyl)benzyl]hydantoin | 3-(Trifluoromethyl)benzyl | Rat | Most Potent | - | - | - | - |
| Phenylmethylenehydantoin (14) | Phenylmethylene with alkyl substitution | Mice | 28 ± 2 | Not specified | Not specified in sources | Not specified | Phenytoin |
| Phenylmethylenehydantoin (12) | Phenylmethylene with alkyl substitution | Mice | 39 ± 4 | Not specified | Not specified in sources | Not specified | Phenytoin |
| cis-SB4-Ph | 5,5'-Diphenylhydantoin Schiff base (cis isomer) | Mice | < 40 | Not specified | Not specified in sources | Not specified | Phenytoin |
| Compound 5j | Cyclopropanespiro | Mice | Potent | Active | Not specified in sources | Not specified | Phenytoin, Sodium Valproate |
Note: A direct comparison of ED50 values should be made with caution due to variations in experimental protocols across different studies.
The data indicates that aromatic or bulky aliphatic substituents at the 5-position are often associated with activity in the MES test, suggesting efficacy against generalized tonic-clonic seizures.[1] For instance, 5-[3-(trifluoromethyl)benzyl]hydantoin was identified as a highly potent compound in its series.[2] Similarly, certain phenylmethylenehydantoins with alkyl substitutions exhibited potent anti-MES activity comparable to phenytoin.[3] Interestingly, the stereochemistry of substituents can also play a critical role, as demonstrated by the superior activity of the cis-isomer of a 5,5'-diphenylhydantoin Schiff base compared to its trans-isomer.[4] Some derivatives, like compound 5j with a cyclopropanespiro group, have shown a broader spectrum of activity, being effective in both MES and scPTZ tests.[5]
Experimental Protocols
The evaluation of anticonvulsant activity of 5-substituted hydantoins typically involves standardized in vivo models in rodents. The methodologies, while generally consistent, can have minor variations between laboratories.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
-
Drug Administration: The test compounds are typically administered intraperitoneally (i.p.) as a solution or suspension in a vehicle like dimethyl sulfoxide (DMSO).[7]
-
Procedure: After a specific pre-treatment time (usually 30-60 minutes), an electrical stimulus is delivered via corneal or auricular electrodes.[6][7] The standard parameters for the stimulus are often 50-80 mA for 0.2-1.0 seconds.[6]
-
Endpoint: The abolition of the hind limb tonic extensor phase of the induced seizure is considered the endpoint, indicating anticonvulsant activity.[4] The dose that protects 50% of the animals (ED50) is then determined.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures.
-
Animals: Male mice are frequently used.
-
Drug Administration: Test compounds are administered i.p. prior to the convulsant.
-
Procedure: A subcutaneous injection of pentylenetetrazole (a CNS stimulant) at a dose that induces clonic seizures in a majority of animals (e.g., 85 mg/kg) is administered.
-
Endpoint: The absence of clonic seizures for a defined period after PTZ administration is the endpoint. The ED50 is calculated as the dose of the compound that prevents seizures in 50% of the animals.[5]
Neurotoxicity Screening (Rotarod Test)
This test assesses motor coordination and is used to determine the potential for neurological side effects.
-
Animals: Male mice are placed on a rotating rod (e.g., 6 rpm).
-
Procedure: Animals are trained to stay on the rod. On the test day, after drug administration, their ability to remain on the rotating rod for a set time (e.g., 1 minute) is evaluated at various time points.
-
Endpoint: The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity. The dose causing this effect in 50% of the animals is the TD50.
Experimental and logical workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of novel 5-substituted hydantoins as potential anticonvulsant agents.
Caption: Workflow for the development of novel 5-substituted hydantoin anticonvulsants.
Structure-Activity Relationship (SAR) Insights
The comparative data underscores several key SAR principles for 5-substituted hydantoins:
-
Lipophilicity: An appropriate level of lipophilicity, often conferred by aromatic or alkyl groups at the C-5 position, is crucial for activity against generalized tonic-clonic seizures (MES model).[3]
-
Steric Factors: The size and conformation of the substituents at the 5-position significantly impact anticonvulsant potency.
-
Electronic Effects: The presence of electron-withdrawing or -donating groups on an aromatic ring at C-5 can modulate activity. For instance, a trifluoromethyl group was found to be beneficial.[2]
-
N-3 Substitution: While this guide focuses on C-5 substitution, modifications at the N-3 position of the hydantoin ring can also influence the anticonvulsant profile and spectrum of activity.[5]
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. jocpr.com [jocpr.com]
Comparative Cytotoxicity Analysis of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives in Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxicity of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione on cancer cell lines is not available in the reviewed scientific literature. This guide, therefore, provides a comparative analysis of structurally related compounds, namely derivatives of imidazolidine-2,4-dione and thiazolidine-2,4-dione, to offer insights into their potential anticancer activities.
This guide presents a summary of the cytotoxic effects of various imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives against a range of human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview for researchers and professionals in the field of drug discovery and development.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of selected imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented in micromolar (µM) units.
Table 1: Cytotoxicity of Imidazolidine-2,4-dione Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Imidazolidine-2,4-dione | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (CCRF-CEM) | logGI50 = -6.06 | [1] |
| Leukemia (HL-60(TB)) | logGI50 = -6.53 | [1] | ||
| Leukemia (MOLT-4) | logGI50 = -6.52 | [1] | ||
| Leukemia (SR) | logGI50 = -6.51 | [1] | ||
| 5,5-diphenylimidazolidine-2,4-dione | Derivative 16 | Cervical (HeLa) | ~81 (Average) | [2] |
| Lung (A549) | ~81 (Average) | [2] | ||
| Breast (MDA-MB-231) | ~81 (Average) | [2] | ||
| 5,5-diphenylimidazolidine-2,4-dione | Derivative 13 | Cervical (HeLa) | ~109 (Average) | [2] |
| Lung (A549) | ~109 (Average) | [2] | ||
| Breast (MDA-MB-231) | ~109 (Average) | [2] | ||
| 5,5-diphenylimidazolidine-2,4-dione | Derivative 17 | Cervical (HeLa) | ~59 (Average) | [2] |
| Lung (A549) | ~59 (Average) | [2] | ||
| Breast (MDA-MB-231) | ~59 (Average) | [2] |
Table 2: Cytotoxicity of Thiazolidine-2,4-dione Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | Leukemia (SR) | 2.04 | [3] |
| Non-Small Cell Lung (NCI-H522) | 1.36 | [3] | ||
| Colon (COLO 205) | 1.64 | [3] | ||
| CNS (SF-539) | 1.87 | [3] | ||
| Melanoma (SK-MEL-2) | 1.64 | [3] | ||
| Ovarian (OVCAR-3) | 1.87 | [3] | ||
| Renal (RXF 393) | 1.15 | [3] | ||
| Prostate (PC-3) | 1.90 | [3] | ||
| Breast (MDA-MB-468) | 1.11 | [3] | ||
| 2,4-dioxothiazolidine | Compound 22 | Liver (HepG2) | 2.04 | [4] |
| Breast (MCF-7) | 1.21 | [4] | ||
| 2,4-dioxothiazolidine | Compound 24 | Liver (HepG2) | 0.60 | [4] |
| (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid | Compound 3a | Cervical (HeLa) | 55 | [5] |
| Colon (HT29) | 40 | [5] | ||
| Lung (A549) | 38 | [5] | ||
| Breast (MCF-7) | 50 | [5] |
Experimental Protocols
The methodologies employed in the cited studies to determine the cytotoxic activity of the compounds are detailed below.
Cell Culture and Maintenance: Human cancer cell lines were cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and was a common method used.[4][6]
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like doxorubicin or sorafenib) were included.[4]
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates were incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium was removed, and the formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Apoptosis and Cell Cycle Analysis: Several studies investigated the mechanism of cell death induced by these compounds.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay was used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Compound 22, a 2,4-dioxothiazolidine derivative, was shown to significantly increase both early and late apoptosis in MCF-7 cells.[4]
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining was used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Some thiazolidine-2,4-dione derivatives were found to induce cell cycle arrest.[4]
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Potential Signaling Pathway: Induction of Apoptosis Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Based on the findings for related thiazolidine-2,4-dione derivatives, a simplified intrinsic apoptosis pathway is depicted below.[4]
Caption: A diagram illustrating a potential mechanism of action involving the intrinsic apoptosis pathway.
References
- 1. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential mechanism of action of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione. Due to the limited direct research on this specific compound, this document establishes a proposed validation pathway based on the well-documented activities of its parent chemical class, the hydantoins.
The core structure, imidazolidine-2,4-dione (hydantoin), is a cornerstone of several anticonvulsant drugs.[1][2][3] These compounds primarily exert their therapeutic effects by modulating voltage-gated sodium channels in neuronal cell membranes.[1][4] Therefore, it is hypothesized that this compound may also function as a sodium channel blocker.
This guide will compare the hypothesized action of this compound with Phenytoin, a widely studied hydantoin-based anticonvulsant, providing experimental protocols to test this hypothesis.
Hypothesized Mechanism of Action: Sodium Channel Blockade
Hydantoin anticonvulsants reduce seizure activity by targeting and inactivating voltage-gated sodium channels in neurons.[1] This action prevents the rapid, repetitive firing of neurons that characterizes seizures.[4][5][6] The proposed mechanism involves the stabilization of the sodium channel in its inactive state, prolonging the refractory period during which a neuron cannot generate another action potential.[4][7]
Proposed Signaling Pathway
References
- 1. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 2. encyclopedia.com [encyclopedia.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
Comparative Analysis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione: A Guide to Potential Cross-Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative, in the context of its potential cross-reactivity and biological activity. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally and functionally similar hydantoin derivatives, primarily the widely studied anticonvulsant, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), to infer potential properties and guide future research.
The shared hydantoin scaffold suggests a potential for similar mechanisms of action and, consequently, a risk of cross-reactivity with other hydantoin-based compounds. This is particularly relevant for researchers investigating novel therapeutic agents, as understanding potential off-target effects and interactions is crucial for drug development.
I. Comparative Analysis of Biological Activity
Hydantoin derivatives are known to exhibit a broad range of biological activities, with anticonvulsant properties being the most prominent. This activity is primarily mediated through the blockade of voltage-gated sodium channels in neurons. The following tables summarize the available quantitative data for key hydantoin comparators.
Table 1: In Vivo Anticonvulsant Activity of Hydantoin Derivatives (Maximal Electroshock Seizure Test)
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |
| Phenytoin | Mice (CF-1) | 33.46 | [1] |
| Phenytoin | Mice | 30 | [2] |
| Mephenytoin | Mice | 25-50 | [3] |
| Mephenytoin | Rats | 30 | [3] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Table 2: In Vitro Sodium Channel Blocking Activity of Hydantoin Derivatives
| Compound | Sodium Channel Subtype | IC₅₀ (µM) | Reference |
| Phenytoin | General Voltage-Gated Sodium Channels | ~10 | [4] |
| Phenytoin | hNaᵥ1.5 | 14.5 | [5] |
| Phenytoin | Rat Hippocampal Neurons | 72.6 ± 22.5 | [6] |
| Phenytoin | Neuronal Sodium Channels | 40 | [7] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
II. Postulated Signaling Pathway and Mechanism of Action
The primary mechanism of action for anticonvulsant hydantoins is the use-dependent blockade of voltage-gated sodium channels in neurons. This action stabilizes the neuronal membrane and prevents the high-frequency firing that is characteristic of seizures.
Caption: Postulated mechanism of action for hydantoin anticonvulsants.
III. Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of anticonvulsant activity and potential cross-reactivity.
A. Maximal Electroshock (MES) Seizure Test
This in vivo assay is a standard preclinical model for evaluating the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[6][8]
Experimental Workflow:
References
- 1. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. medkoo.com [medkoo.com]
- 4. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Benchmarking Anticonvulsant Candidates: A Comparative Guide for Novel Drug Development
Affiliation: Google Research
Disclaimer: This guide is intended for research, scientific, and drug development professionals. The information provided is for informational purposes only and should not be considered as medical advice.
Introduction
The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor in neuroscience and drug development. This guide provides a comparative benchmark of a classic anticonvulsant, Phenytoin, against a selection of novel anticonvulsants: Cenobamate, Perampanel, Brivaracetam, and Ganaxolone.
It is important to note that a comprehensive search of scientific literature and databases did not yield public data on the anticonvulsant properties of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione . Therefore, Phenytoin (5,5-diphenylimidazolidine-2,4-dione) , a structurally related and extensively studied anticonvulsant from the hydantoin class, has been selected as a representative compound for this comparative analysis. This allows for a robust demonstration of the benchmarking process and provides a valuable resource for researchers in the field.
This guide presents preclinical data from standardized animal models, detailed experimental protocols, and visualizations of the underlying mechanisms of action to facilitate an objective comparison and inform future drug discovery efforts.
Comparative Preclinical Data
The following tables summarize the median effective dose (ED50) in standard preclinical models of seizure and the median toxic dose (TD50) for neurotoxicity. The Protective Index (PI), calculated as TD50/ED50, is a measure of the therapeutic window of a compound. Data has been compiled from various sources and experimental conditions are noted.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock Seizure (MES) Test in Mice
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| Phenytoin | i.p. | 9.5 | [1] |
| Cenobamate | p.o. | 9.9 | [2] |
| Perampanel | p.o. | 1.6 | [3][4] |
| Brivaracetam | i.p. | 4.4 | [5] |
| Ganaxolone | s.c. | >20 (weak activity) | [6] |
The MES test is a model for generalized tonic-clonic seizures and indicates a compound's ability to prevent seizure spread.
Table 2: Anticonvulsant Efficacy in the Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| Phenytoin | i.p. | Inactive | [7] |
| Cenobamate | p.o. | 13.8 | [2] |
| Perampanel | p.o. | 0.94 | [3][4] |
| Brivaracetam | i.p. | 68.3 (in kindled mice) | [5] |
| Ganaxolone | s.c. | 3.5 | [6] |
The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.
Table 3: Neurotoxicity and Protective Index (PI) in Mice
| Compound | Administration Route | Neurotoxicity (TD50, mg/kg) | PI (MES) | PI (scPTZ) | Reference |
| Phenytoin | i.p. | 65.8 | 6.9 | - | [1] |
| Cenobamate | p.o. | 85.6 | 8.6 | 6.2 | [2][8] |
| Perampanel | p.o. | 1.76 | 1.1 | 1.9 | [3] |
| Brivaracetam | i.p. | >300 | >68 | >4.4 | [5] |
| Ganaxolone | s.c. | 63.8 | >3.2 | 18.2 | [6] |
Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment. A higher PI indicates a better safety profile.
Experimental Protocols
Detailed methodologies for the key preclinical assays are provided below to ensure reproducibility and aid in the design of future studies.
Maximal Electroshock Seizure (MES) Test
This model is used to identify anticonvulsants that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[9][10][11]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Animals: Male CF-1 mice are commonly used.
-
Procedure:
-
Administer the test compound or vehicle to groups of mice via the intended route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, apply a drop of anesthetic ophthalmic solution to the animal's corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Endpoint: The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to identify anticonvulsants that increase the seizure threshold, predictive of efficacy against myoclonic and absence seizures.[12][13]
-
Apparatus: Standard animal observation cages.
-
Animals: Male CF-1 mice are commonly used.
-
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
At the time of predicted peak effect, inject a convulsive dose of Pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the midline of the neck.
-
Place the animals in isolation cages and observe for 30 minutes.
-
The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.
-
The absence of this clonic seizure is considered protection.
-
-
Endpoint: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.[14][15][16]
-
Apparatus: A rotating rod apparatus (rotarod) with a textured surface, divided into lanes.
-
Animals: Male CF-1 mice are commonly used.
-
Procedure:
-
Train the mice to walk on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 trials prior to the test day.
-
On the test day, administer the test compound or vehicle to groups of mice.
-
At the time of predicted peak effect, place the mice on the rotarod, which is rotating at a set speed or an accelerating speed.
-
Record the latency for each mouse to fall off the rod.
-
A mouse is considered to have failed the test if it falls off the rod within a specified time (e.g., 1 minute).
-
-
Endpoint: The TD50 is calculated as the dose that causes 50% of the animals to fail the test.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical preclinical screening workflow for anticonvulsant drug discovery.
Caption: A flowchart of the preclinical screening process for anticonvulsant drug candidates.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary mechanisms of action for the compared anticonvulsants.
Phenytoin: Voltage-Gated Sodium Channel Blockade
Phenytoin primarily acts by blocking voltage-gated sodium channels in their inactive state.[4][6][8] This action is use-dependent, meaning it is more pronounced in rapidly firing neurons, which are characteristic of seizure activity. By stabilizing the inactive state of the sodium channel, phenytoin reduces the ability of neurons to fire at high frequencies, thereby preventing the spread of seizures.
Caption: Phenytoin's mechanism of blocking voltage-gated sodium channels.
Cenobamate: Dual Mechanism of Action
Cenobamate exhibits a dual mechanism of action. It enhances the inactivation of voltage-gated sodium channels, preferentially inhibiting the persistent sodium current.[17][18] Additionally, it acts as a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site, which enhances inhibitory neurotransmission.[17][18]
Caption: Cenobamate's dual mechanism of action on sodium channels and GABA-A receptors.
Perampanel: AMPA Receptor Antagonism
Perampanel is a selective, non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor.[5] By blocking this key glutamate receptor, perampanel reduces fast excitatory postsynaptic currents, thereby decreasing neuronal hyperexcitability and preventing seizure generation and spread.
Caption: Perampanel's antagonistic action on the AMPA receptor.
Brivaracetam: Synaptic Vesicle Protein 2A (SV2A) Ligand
Brivaracetam is a ligand for the synaptic vesicle protein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[2] While its precise mechanism is not fully elucidated, binding to SV2A is thought to modulate synaptic transmission and reduce neuronal hypersynchronization. Brivaracetam has a higher binding affinity for SV2A than levetiracetam.[2]
Caption: Brivaracetam's binding to SV2A and its downstream effects.
Ganaxolone: GABA-A Receptor Positive Allosteric Modulator
Ganaxolone is a synthetic analog of the neurosteroid allopregnanolone and acts as a positive allosteric modulator of the GABA-A receptor.[3] It modulates both synaptic and extrasynaptic GABA-A receptors, enhancing GABAergic inhibition and reducing neuronal excitability.[3]
Caption: Ganaxolone's modulatory effect on the GABA-A receptor.
References
- 1. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Ganaxolone Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brivaracetam Combined With Topiramate at Low Doses Alleviates Neurobehavioral Deficits and Oxidative Stress in a Chemoconvulsant Kindled Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ganaxolone suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents | Semantic Scholar [semanticscholar.org]
- 13. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perampanel increases seizure threshold in pentylenetetrazole-kindled mice and improves behavioral dysfunctions by modifying mRNA expression levels of BDNF/TrkB and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute and chronic effects of the synthetic neuroactive steroid, ganaxolone, against the convulsive and lethal effects of pentylenetetrazol in seizure-kindled mice: comparison with diazepam and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Table 30, Comparative Efficacy for Treatments Relative to Cenobamate for Greater Than 50% Reduction in Seizure Frequency - Cenobamate (Xcopri) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione: A Guide for Laboratory Professionals
I. Hazard Profile and Safety Considerations
Given the absence of a specific SDS, a conservative approach to handling and disposal is essential. The potential hazards of 5-(2-Furyl)-5-methylimidazolidine-2,4-dione are inferred from its constituent functional groups.
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Hazard Associated with Functional Groups | Recommended Precautions |
| Health Hazards | Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. |
| Skin/Eye Irritation: May cause skin and serious eye irritation. | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. | |
| Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol. | Handle in a well-ventilated area or a chemical fume hood. | |
| Physical Hazards | Flammability: Furan and its derivatives can be flammable. | Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area. |
| Peroxide Formation: Some furan-containing compounds can form explosive peroxides upon exposure to air and light. | Store in a tightly sealed, opaque container. | |
| Environmental Hazards | Aquatic Toxicity: The environmental impact is unknown, but it should be assumed to be harmful to aquatic life. | Do not dispose of down the drain or in general waste. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing the following PPE:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Collect both solid waste (e.g., residual powder) and contaminated materials (e.g., weighing boats, contaminated wipes) in this container.
-
For liquid waste (if the compound is dissolved in a solvent), use a compatible, sealed container.
3. Container Labeling:
-
The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Potentially Toxic," "Flammable")
-
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition.
5. Disposal Request:
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup and documentation.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended to provide essential safety and logistical information based on the chemical's structure. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Essential Safety and Operational Guide for 5-(2-Furyl)-5-methylimidazolidine-2,4-dione
This document provides crucial safety and logistical information for handling 5-(2-Furyl)-5-methylimidazolidine-2,4-dione in a laboratory setting. The following procedures are based on the known hazards of structurally related compounds, including other hydantoin and furan derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, a cautious approach is strongly advised.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified in similar chemical structures, which include risks of skin and eye irritation or damage.[1][2][3][4]
| PPE Category | Item | Specification/Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed immediately if contaminated.[1] |
| Eye Protection | Safety goggles or face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][2] |
| Skin and Body | Laboratory coat | A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory | Fume hood or respirator | Handle only in a well-ventilated area, preferably within a chemical fume hood.[3] If aerosols may be generated, a respirator may be necessary. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling the substance.
-
Spill Management: In case of a spill, avoid generating dust.[1] Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][3]
-
Store away from heat, sparks, and open flames.[2]
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.
-
Waste Collection: Collect chemical waste in appropriately labeled, sealed containers.
-
Disposal Route: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3] This typically involves transfer to an approved waste disposal plant.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
